2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
説明
特性
IUPAC Name |
2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-12(16)15-5-6-17-11(8-15)9-1-3-10(14)4-2-9/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWAGVSOZFMDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Profiling of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one: A Key Intermediate in CNS Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, bifunctional intermediates. 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a highly versatile chemical building block frequently utilized in the development of central nervous system (CNS) therapeutics. By pairing the biologically privileged 2-(4-fluorophenyl)morpholine core with a highly reactive alpha-chloroacetamide electrophile, this compound serves as a critical lynchpin for modular drug design. This technical guide deconstructs its physicochemical profile, details a self-validating synthetic methodology, and explores its downstream reactivity.
Structural Deconstruction & Chemical Profiling
The architecture of this molecule is purposefully designed for late-stage functionalization. It consists of three distinct domains:
-
The Morpholine Core: A saturated six-membered heterocycle that provides favorable aqueous solubility and metabolic stability.
-
The 4-Fluorophenyl Substituent: Located at the C2 position of the morpholine ring, this moiety introduces a chiral center. The fluorine atom enhances lipophilicity and blocks potential sites of oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation), a common strategy in CNS drug design.
-
The Alpha-Chloroacetamide Moiety: Located at the N4 position, this functional group transforms the inert morpholine into a highly reactive electrophile, primed for nucleophilic substitution.
To facilitate experimental planning and compound registration, the core quantitative data for this intermediate is summarized below, cross-referenced with data from [1].
Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one |
| CAS Registry Number | 1184681-93-3 |
| Molecular Formula | C12H13ClFNO2 |
| Molecular Weight | 257.69 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (O, O, F) |
| Rotatable Bonds | 3 |
| Storage Conditions | 4°C, protect from moisture and light |
Rational Synthetic Methodology
As an application scientist, I emphasize that successful synthesis is not merely about mixing reagents; it is about understanding the thermodynamic and kinetic causality behind each step. The synthesis of this compound relies on the N-acylation of the precursor [2].
Causality of Experimental Choices
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it provides excellent solvation for the morpholine free base while remaining completely inert to the highly reactive chloroacetyl chloride.
-
Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic proton scavenger. Without TEA, the hydrochloric acid (HCl) liberated during acylation would rapidly protonate the unreacted starting morpholine. This would render the morpholine nitrogen non-nucleophilic, effectively stalling the reaction at a maximum of 50% theoretical yield.
-
Thermal Control (0 °C): N-acylation with an acid chloride is highly exothermic. Initiating the reaction at 0 °C suppresses side reactions, such as the dimerization of the acid chloride or the degradation of the resulting alpha-chloro ketone.
Self-Validating Experimental Protocol
This protocol is engineered to provide intrinsic feedback to the chemist, ensuring that each phase of the reaction validates itself before proceeding.
Reagents:
-
2-(4-Fluorophenyl)morpholine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
Step-by-Step Workflow:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)morpholine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add TEA (1.5 eq) in one portion.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.
-
Electrophilic Addition: Dissolve chloroacetyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Causality: Dropwise addition prevents localized thermal spikes.
-
In-Process Validation (Reaction Monitoring): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The starting morpholine is a highly polar amine (low Rf). The formation of the neutral amide product yields a distinct, higher-Rf spot. Complete disappearance of the baseline spot confirms 100% conversion.
-
-
Quenching & Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO3).
-
Self-Validation Check: Observe the biphasic mixture. The cessation of CO2 evolution (bubbling) provides immediate visual confirmation that all residual acid chloride and HCl have been successfully neutralized.
-
-
Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude product. Purify via flash column chromatography if necessary.
Synthetic workflow for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one.
Downstream Reactivity & Pharmacological Assembly
The true value of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one lies in its downstream reactivity. The alpha-chloroacetamide motif is a privileged electrophile in combinatorial chemistry.
Mechanistically, the adjacent carbonyl group is strongly electron-withdrawing. This creates a significant partial positive charge on the alpha-carbon, drastically lowering the activation energy required for an SN2 (Bimolecular Nucleophilic Substitution) reaction.
In drug discovery workflows, this intermediate is typically reacted with diverse libraries of secondary amines, primary amines, or thiols. Because the chloride ion is an excellent leaving group, these displacement reactions often proceed quantitatively at mild temperatures (e.g., 50–60 °C in acetonitrile with a carbonate base). This "click-like" efficiency allows researchers to rapidly synthesize arrays of bivalent ligands, appending various pharmacophores to the 2-(4-fluorophenyl)morpholine core to screen for target affinity against GPCRs or kinase active sites.
SN2 nucleophilic displacement pathway of the alpha-chloroacetamide moiety.
Conclusion
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is far more than a simple chemical entity; it is a strategically designed modular hub. By understanding the causality behind its synthesis—specifically the necessity of thermal control and acid scavenging—researchers can reliably produce this intermediate at scale. Furthermore, leveraging its highly sensitized SN2 reactivity allows for the rapid, high-yield assembly of complex CNS-targeted therapeutics, accelerating the journey from benchtop discovery to preclinical validation.
References
Using 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one as a covalent modifier in protein assays
Using 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one as a Covalent Modifier in Protein Assays
Abstract
Covalent modification of proteins offers a powerful strategy for drug discovery, enabling potent and durable target engagement.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, a chloroacetamide-containing compound, as a covalent modifier in protein assays. These application notes will cover the fundamental principles of covalent inhibition, experimental design, and detailed protocols for protein labeling, target validation, and kinetic characterization. We will explore the utility of mass spectrometry and other biophysical methods to elucidate the specific nature of the covalent interaction.
Introduction: The Power of Covalent Modification
Covalent inhibitors have become a significant class of therapeutic agents, offering distinct advantages over their non-covalent counterparts.[1] By forming a stable, covalent bond with their target protein, these molecules can achieve prolonged inhibition, high potency, and the ability to target shallow binding pockets that are often challenging for reversible inhibitors.[1][2] The mechanism of action for most covalent inhibitors involves a two-step process: an initial reversible binding event followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[2][3][4]
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one incorporates a chloroacetamide functional group, a well-established electrophilic warhead known to react with nucleophilic residues, most commonly cysteine.[2][5] The formation of this covalent bond can irreversibly modulate the protein's function, making this compound a valuable tool for target identification and validation in drug discovery.
Compound Profile: 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
| Property | Value |
| CAS Number | 1184681-93-3[6] |
| Molecular Formula | C12H13ClFNO2[6] |
| Molecular Weight | 257.69 g/mol [6] |
| Reactive Group | Chloroacetamide |
| Potential Target Residue | Cysteine[2] |
Mechanism of Action: The Chloroacetamide Warhead
The chloroacetamide moiety is a key feature of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, enabling its function as a covalent modifier. This electrophilic group reacts with nucleophilic amino acid side chains, with a notable preference for the thiol group of cysteine residues.[2]
The reaction proceeds via a nucleophilic substitution mechanism where the cysteine thiol attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond. The specificity of this interaction is governed by both the initial non-covalent binding affinity (Ki) and the intrinsic reactivity of the warhead (kinact).[3][7]
Figure 1. General two-step mechanism of covalent inhibition.
Experimental Design and Workflow
A systematic approach is crucial for successfully employing 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one as a covalent modifier. The following workflow outlines the key stages, from initial protein labeling to comprehensive characterization of the covalent interaction.
Sources
- 1. Covalent Inhibitors | Rowan [rowansci.com]
- 2. What are covalent inhibitors and how are they patented? [synapse.patsnap.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: NMR Structural Elucidation and Conformational Dynamics of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Introduction & Mechanistic Insights
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a highly functionalized tertiary amide featuring a morpholine core, a 4-fluorophenyl substituent, and an N-chloroacetyl "warhead." Compounds bearing the chloroacetamide moiety are of paramount importance in targeted covalent drug discovery, frequently utilized to irreversibly bind nucleophilic cysteine residues in target proteins such as kinases and Glutathione Peroxidase 4 (GPX4)[1].
The Nuclear Magnetic Resonance (NMR) characterization of this molecule presents two distinct mechanistic challenges that require advanced spectroscopic interpretation:
-
Amide Bond Rotamerism: The partial double-bond character of the tertiary amide (N–C=O) restricts rotation around the C–N bond. In solution, this leads to a slow interconversion between s-cis and s-trans conformers on the NMR timescale, resulting in the duplication of signals (peak doubling) for the morpholine ring protons and the chloroacetyl methylene group[2]. The energy barrier for this cis-trans interconversion typically ranges from 16 to 22 kcal/mol, making the rotamers observable as distinct populations at room temperature[3].
-
Heteronuclear Spin-Spin Coupling: The presence of the fluorine atom (spin I=1/2 ) on the aromatic ring induces extensive heteronuclear coupling. In the 1 H NMR spectrum, the aromatic protons do not appear as simple doublets but rather as a complex AA'BB'X (or AA'BB'F) spin system[4]. In the 13 C NMR spectrum, the fluorine atom splits the aromatic carbon signals up to four bonds away, requiring precise coupling constant ( JC−F ) analysis for definitive assignment.
This application note provides a self-validating protocol and comprehensive reference data for the unambiguous structural elucidation of this compound.
Experimental Workflows & Protocols
To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be adhered to. The protocol is designed to be self-validating; for instance, the inclusion of 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) acts as an internal control to definitively prove that peak doubling is due to conformational exchange (rotamers) rather than chemical impurities.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 15–20 mg of synthesized 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one into a clean glass vial.
-
Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Causality note: CDCl 3 is selected to provide a baseline rotameric ratio. Highly polar solvents like DMSO-d 6 can shift the thermodynamic equilibrium of the rotamers and are reserved for Variable Temperature (VT) studies.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity and broaden spectral lines.
Protocol 2: NMR Acquisition Parameters
Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.
-
1 H NMR (400 MHz):
-
Pulse program: zg30
-
Relaxation delay (D1): 2.0 s
-
Number of scans (NS): 16
-
Spectral width (SW): 20 ppm
-
-
13 C NMR (100 MHz):
-
Pulse program: zgpg30 (proton-decoupled)
-
Relaxation delay (D1): 2.0 s
-
Number of scans (NS): 512 - 1024 (depending on sample concentration)
-
-
19 F NMR (376 MHz):
-
Pulse program: zgig (proton-decoupled to simplify the spectrum)
-
Relaxation delay (D1): 1.5 s
-
Number of scans (NS): 16
-
-
2D ROESY (for Rotamer Validation):
-
Mixing time: 200–300 ms. Causality note: Chemical exchange cross-peaks between the major and minor rotamer signals will appear with the same phase as the diagonal, unambiguously differentiating them from NOE cross-peaks (which have opposite phase in ROESY).
-
Caption: Workflow for NMR acquisition and rotamer deconvolution of functionalized tertiary amides.
Conformational Dynamics & Rotamer Analysis
Tertiary amides such as N-chloroacetyl morpholines exist as a mixture of interconverting s-cis and s-trans isomers[5]. In the 1 H NMR spectrum of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, this is most evident in the signals for the chloroacetyl protons (-CH 2 Cl) and the morpholine ring protons adjacent to the nitrogen (H-3 and H-5).
At 298 K in CDCl 3 , the compound typically exhibits a major/minor rotamer ratio of approximately 1.5:1 to 2:1[6]. The exchange rate is slow enough on the NMR timescale that distinct, sharp sets of peaks are observed for each conformer.
Caption: Thermodynamic equilibrium and rotational energy barrier of the N-chloroacetyl tertiary amide bond.
NMR Characterization Data
The following tables summarize the expected quantitative NMR data for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS. Coupling constants ( J ) are reported in Hertz (Hz). Note that due to rotamerism, major (maj) and minor (min) signal sets are reported where resolvable.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration & Assignment |
| H-2', H-6' | 7.38 – 7.32 | dd (m) | JH−H=8.5 , JH−F=5.4 | 2H, Aromatic (AA'BB'X system) |
| H-3', H-5' | 7.08 – 7.02 | t (m) | JH−H≈JH−F=8.6 | 2H, Aromatic (AA'BB'X system) |
| Morpholine H-2 | 4.58 (maj) / 4.45 (min) | dd | J=10.4,2.6 | 1H, O-CH-Ar |
| -CH 2 Cl | 4.12 (maj) / 4.06 (min) | s | - | 2H, Chloroacetyl methylene |
| Morpholine H-6 | 4.05 – 3.92 | m | - | 2H, O-CH 2 |
| Morpholine H-3, H-5 | 3.85 – 2.75 | complex m | - | 4H, N-CH 2 (Broadened by rotameric exchange) |
Expert Insight: The pseudo-triplet appearance of the aromatic protons at ~7.05 ppm is a classic hallmark of a para-fluorophenyl group. The ortho-protons (relative to fluorine) couple equally to the adjacent aromatic protons ( 3JH−H ) and the fluorine atom ( 3JH−F ), creating an overlapping multiplet that mimics a triplet[4].
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | C-F Coupling ( JC−F , Hz) | Assignment |
| C=O | 165.6 (maj), 165.2 (min) | - | Carbonyl (Amide) |
| C-4' (Ar-F) | 162.4 | d, 1JC−F=246.5 | Aromatic C-F |
| C-1' (Ar-ipso) | 135.4 | d, 4JC−F=3.2 | Aromatic C-C(Morpholine) |
| C-2', C-6' | 127.9 | d, 3JC−F=8.1 | Aromatic CH |
| C-3', C-5' | 115.7 | d, 2JC−F=21.4 | Aromatic CH |
| Morpholine C-2 | 77.6 (maj), 76.9 (min) | - | O-CH-Ar |
| Morpholine C-6 | 66.8 (maj), 66.3 (min) | - | O-CH 2 |
| Morpholine C-3 | 50.4 (maj), 49.7 (min) | - | N-CH 2 |
| Morpholine C-5 | 45.6 (maj), 44.9 (min) | - | N-CH 2 |
| -CH 2 Cl | 41.4 (maj), 41.0 (min) | - | Chloroacetyl methylene |
Expert Insight: The magnitude of the carbon-fluorine coupling constants decays predictably with distance: 1J (~245 Hz) > 2J (~21 Hz) > 3J (~8 Hz) > 4J (~3 Hz). This pattern is an absolute self-validating metric for assigning the aromatic carbons[6].
Table 3: 19 F NMR Data Summary (376 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Assignment |
| -113.8 | m (tt) | 1F, 4-fluorophenyl group |
Note: In a proton-decoupled 19 F{ 1 H} spectrum, this signal will collapse into a sharp singlet, confirming the absence of fluorine-fluorine coupling and simplifying quantification.
References
- "Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study" - ResearchG
- "AA'BB'MX Spin System? The 19F NMR Spectrum of Tris(p-fluorophenyl)phosphine" - Nanalysis.
- "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines" - ACS Public
- "Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice...
- "Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole" - The Royal Society of Chemistry.
- "Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues" - MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational selectivity and high-affinity binding in the complexation of N -phenyl amides in water by a phenyl extended calix[4]pyrrole - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03034K [pubs.rsc.org]
- 4. AA’BB’MX Spin System? The 19F NMR Spectrum of Tris(p-fluorophenyl)phosphine - Benchtop NMR Blog — Nanalysis [nanalysis.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. This novel compound, with potential applications in pharmaceutical development, requires a reliable analytical method for quality control and stability testing. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.
Introduction
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a synthetic organic molecule featuring a chloro-acetophenone moiety linked to a fluorophenyl-substituted morpholine ring. Its chemical structure (Figure 1) suggests potential utility as a pharmaceutical intermediate or active ingredient. As with any compound intended for pharmaceutical use, a validated analytical method is paramount for ensuring product quality, consistency, and safety. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[4]
This application note provides a systematic approach to the development and validation of an isocratic RP-HPLC method for the analysis of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. The causality behind experimental choices, from column and mobile phase selection to detector settings, is explained to provide a deeper understanding of the method development process.
Figure 1: Chemical Structure of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
A 2D representation of the target analyte.
Physicochemical Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
| Property | Estimated Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C12H13ClFNO2[5] | Indicates the presence of heteroatoms (N, O, F, Cl) that can influence polarity and chromatographic behavior. |
| Molecular Weight | 257.69 g/mol [5] | A moderate molecular weight, suitable for standard HPLC analysis. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2-3. | The presence of both hydrophobic (fluorophenyl, chloro-ethyl) and hydrophilic (morpholine, ketone) moieties suggests moderate lipophilicity, making it well-suited for reversed-phase chromatography. |
| pKa (Acid Dissociation Constant) | Estimated basic pKa for the morpholine nitrogen (around 7-8). | The basic nature of the morpholine nitrogen can lead to peak tailing on silica-based C18 columns due to interaction with residual silanols. Buffering the mobile phase in the acidic to neutral pH range (e.g., pH 3-6) will ensure the analyte is in a single protonated state, leading to sharper, more symmetrical peaks. |
| UV Absorbance | Estimated λmax around 254-275 nm. | The conjugated system formed by the fluorophenyl ring and the acetophenone carbonyl group is expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice.[6][7] |
Based on these properties, a reversed-phase HPLC method was selected as the most appropriate approach. The strategy for method development is outlined below:
Workflow for HPLC method development.
Experimental
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE or equivalent.
-
pH Meter: Calibrated pH meter.
Chemicals and Reagents
-
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one: Reference standard of known purity (>99%).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Phosphoric Acid (H3PO4): Analytical grade.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: 0.1% Phosphoric Acid in Water (Aqueous Phase): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix well. Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Filter through a 0.45 µm membrane and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3]
Key parameters for HPLC method validation.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution. Peak purity was assessed using the PDA detector to ensure no co-eluting peaks were present at the analyte's retention time.
Linearity
Linearity was determined by constructing a calibration curve with at least five concentrations of the analyte (e.g., 10, 25, 50, 75, and 100 µg/mL). The peak area versus concentration data was subjected to linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were checked after each variation.
Results and Discussion
The developed HPLC method provided a well-resolved, symmetrical peak for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one with a retention time of approximately 5.2 minutes. The validation results are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
| RSD of Peak Area (n=6) | 0.5% | ≤ 2.0% |
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (Repeatability RSD) | 0.6% |
| Precision (Intermediate RSD) | 0.8% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Passed |
The results demonstrate that the developed method is specific, linear, accurate, precise, and robust for the intended purpose. The low LOD and LOQ indicate good sensitivity.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one has been successfully developed and validated according to ICH guidelines. The method is suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations. The detailed protocol and validation data presented in this application note provide a solid foundation for its implementation in a regulated laboratory environment.
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- SIELC Technologies. (n.d.). Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Pharmacopeia. (2022).
-
PubChem. (2026, March 7). 2-Chloro-2-fluoro-1-(4-fluorophenyl)-ethanone. [Link]
- Clarke, D. D., & Nord, F. F. (1956). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. The Journal of Organic Chemistry, 21(10), 1147–1149.
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Pearson+. (n.d.). How can you use UV spectroscopy to distinguish between the compou.... [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Reaction conditions for coupling 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one with primary amines
Strategic N-Alkylation: Reaction Conditions for Coupling 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one with Primary Amines
Introduction
The synthesis of novel amine derivatives is a cornerstone of modern drug discovery and development. The coupling of halo-carbonyl compounds with primary amines represents a fundamental and versatile strategy for the construction of carbon-nitrogen bonds, yielding structures with significant potential for biological activity. This document provides a comprehensive guide to the reaction conditions for the successful N-alkylation of primary amines with the electrophilic building block, 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. This α-chloro ketone is a valuable synthon for introducing a substituted morpholine moiety, a privileged scaffold in medicinal chemistry.[1]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemical principles, enabling rational optimization and troubleshooting of this critical synthetic transformation.
Mechanistic Underpinnings: The S_N2 Pathway
The reaction between 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and a primary amine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] In this concerted process, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom bearing the chlorine atom, while simultaneously displacing the chloride ion as the leaving group.
The presence of the adjacent carbonyl group in the α-chloro ketone substrate significantly enhances the reactivity of the electrophilic carbon.[4][5] This is due to the electron-withdrawing inductive effect of the carbonyl oxygen, which polarizes the C-Cl bond and makes the α-carbon more susceptible to nucleophilic attack.
Figure 1: General S_N2 mechanism for the reaction.
Critical Reaction Parameters: A Guided Tour
The success of this coupling reaction hinges on the careful selection and control of several key parameters.
The Choice of Solvent: Facilitating the S_N2 Reaction
For an S_N2 reaction, the solvent plays a crucial role in influencing the reaction rate. Polar aprotic solvents are the preferred choice for this transformation.[6][7] These solvents possess a significant dipole moment, which allows them to dissolve the reactants, but they lack acidic protons. Consequently, they solvate cations effectively but do not strongly solvate the anionic nucleophile (or the neutral amine nucleophile), leaving it "naked" and highly reactive.[6]
In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the amine nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, thereby slowing down the S_N2 reaction.[8][9]
| Solvent Type | Examples | Effect on S_N2 Reaction | Recommendation |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Favors the reaction by increasing the reactivity of the nucleophile.[7] | Highly Recommended |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Hinders the reaction by solvating and stabilizing the nucleophile.[6][9] | Generally Avoid |
| Non-Polar | Hexane, Toluene, Benzene | Poor solubility of reactants often leads to slow or incomplete reactions. | Not Recommended |
The Role of the Base: Activating the Nucleophile and Neutralizing Acid
A base is essential in this reaction for two primary reasons:
-
Deprotonation of the Primary Amine: While primary amines are nucleophilic, their reactivity is significantly enhanced upon deprotonation to the corresponding amide anion. However, for most primary amines, a strong base that would cause significant deprotonation is not necessary and can lead to side reactions. Instead, a milder base is used.
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine or the product amine, rendering them non-nucleophilic. A base is required to scavenge this acid and allow the reaction to proceed to completion.
The choice of base is critical to avoid side reactions, such as elimination or hydrolysis of the α-chloro ketone. Both inorganic and organic bases can be employed.
| Base | Examples | Strength | Considerations |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Cesium Carbonate (Cs₂CO₃) | Mild | Heterogeneous, but effective. Often used in polar aprotic solvents.[10][11] |
| Organic Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Moderate | Homogeneous, easy to handle. Can sometimes act as a nucleophile itself if not sterically hindered.[3][12] |
| Strong Bases | Sodium Hydride (NaH), Lithium diisopropylamide (LDA) | Strong | Generally too strong and can lead to deprotonation at the α'-position of the ketone, leading to side reactions. Not recommended for this transformation. |
Temperature and Reaction Time: Balancing Rate and Selectivity
The reaction is typically conducted at temperatures ranging from ambient to moderate heating (e.g., 40-80 °C).[3] Higher temperatures will increase the reaction rate but may also promote the formation of side products, including over-alkylation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[13]
Stoichiometry and the Challenge of Over-Alkylation
A significant challenge in the N-alkylation of primary amines is the potential for the desired secondary amine product to react further with the electrophile to form a tertiary amine, and subsequently a quaternary ammonium salt.[14] This is because the product secondary amine is often more nucleophilic than the starting primary amine.
Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Primary Amine: Employing a 2 to 5-fold excess of the primary amine can statistically favor the reaction of the electrophile with the more abundant starting material.
-
Slow Addition of the Electrophile: Adding the 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one solution dropwise to the mixture of the primary amine and base can help to maintain a low concentration of the electrophile, thereby minimizing the chance of the product reacting further.[13]
-
Choice of Base: A carefully chosen base can selectively deprotonate the primary amine in the presence of the product secondary amine, although this can be challenging to achieve.[15][16]
Experimental Protocols
The following protocols provide a general framework for the coupling reaction. Optimization may be required based on the specific primary amine used.
General Protocol for the N-Alkylation of Primary Amines
Figure 2: Experimental workflow for the coupling reaction.
Materials:
-
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
-
Primary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary amine (1.0 to 2.0 equivalents) and the base (1.5 to 2.5 equivalents).
-
Add a suitable volume of a polar aprotic solvent (e.g., DMF or MeCN) to dissolve the reactants.
-
In a separate container, dissolve 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one (1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the solution of the α-chloro ketone to the stirring amine mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | - Insufficiently reactive amine- Inactive base- Low temperature | - Increase reaction temperature- Use a stronger, non-nucleophilic base (e.g., DBU, used cautiously)- Ensure the base is fresh and anhydrous |
| Formation of multiple products | - Over-alkylation | - Use a larger excess of the primary amine- Add the electrophile more slowly- Conduct the reaction at a lower temperature |
| Side reactions (e.g., elimination) | - Base is too strong | - Use a milder base such as K₂CO₃ or NaHCO₃ |
Conclusion
The coupling of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one with primary amines is a robust and reliable method for the synthesis of novel substituted morpholine derivatives. A thorough understanding of the underlying S_N2 mechanism and the critical role of solvent, base, temperature, and stoichiometry is paramount for achieving high yields and purity. By following the guidelines and protocols outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of compounds for further investigation in drug discovery and development programs.
References
-
Quora. (2018, May 13). What is the effect of solvent on SN2? [Online]. Available: [Link]
-
Unknown. (n.d.). Nucleophilic Substitution Reactions. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Online]. Available: [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Online]. Available: [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Online]. Available: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Online]. Available: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404–3497. [Online]. Available: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Online]. Available: [Link]
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Online]. Available: [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Online]. Available: [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Online]. Available: [Link]
-
Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6720–6736. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Zn-mediated electrochemical α-alkylation of amines with halogenated alkanes through convergent paired electrolysis. [Online]. Available: [Link]
-
MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Online]. Available: [Link]
-
YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Online]. Available: [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Online]. Available: [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Online]. Available: [Link]
-
ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Online]. Available: [Link]
-
Macmillan Group - Princeton University. (2017, June 26). Direct, enantioselective α-alkylation of aldehydes using simple olefins. [Online]. Available: [Link]
-
ResearchGate. (n.d.). (PDF) New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. [Online]. Available: [Link]
-
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Online]. Available: [Link]
-
ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Online]. Available: [Link]
-
NextSDS. (n.d.). 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]
- 12. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Fragmentation Profiling of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Executive Summary
The compound 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a highly reactive synthetic intermediate characterized by a morpholine core, a 4-fluorophenyl substituent, and a chloroacetamide warhead. Because chloroacetamides are widely utilized as electrophilic covalent inhibitors targeting cysteine residues (1), understanding their mass spectrometric (MS) fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and covalent adduct mapping. This application note provides an in-depth, self-validating LC-ESI-MS/MS protocol and elucidates the mechanistic fragmentation pathways of this molecule.
Physicochemical & Exact Mass Profiling
Before initiating MS/MS workflows, establishing the exact mass and isotopic distribution of the precursor is mandatory. The presence of a single chlorine atom yields a characteristic 3:1 isotopic signature (³⁵Cl : ³⁷Cl) that serves as a primary diagnostic filter.
| Property | Value / Formula | Exact Mass (Da) |
| Chemical Formula (Neutral) | C₁₂H₁₃ClFNO₂ | 257.0619 |
| Precursor Ion [M+H]⁺ (³⁵Cl) | C₁₂H₁₄³⁵ClFNO₂⁺ | 258.0693 |
| Precursor Ion [M+H]⁺ (³⁷Cl) | C₁₂H₁₄³⁷ClFNO₂⁺ | 260.0664 |
| LogP (Estimated) | ~1.8 - 2.2 | N/A |
Mechanistic Fragmentation Pathways
In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 258.07. Upon Collision-Induced Dissociation (CID), fragmentation is governed by the relative stabilities of the leaving groups and charge retention on the nitrogen-containing morpholine core.
-
Pathway A: Amide Bond Cleavage (Loss of Chloroketene) The most diagnostic fragmentation for N-chloroacetylated amines is the inductive cleavage of the amide bond (2). The precursor ion expels neutral chloroketene (ClCH=C=O, 76 Da) to yield a highly abundant product ion at m/z 182.10. Causality: The nitrogen atom of the morpholine ring effectively stabilizes the positive charge, making this the lowest-energy fragmentation pathway.
-
Pathway B: Halogen-Directed Elimination (Loss of HCl) Chloroacetamides can also undergo the loss of neutral hydrogen chloride (36 Da) (3). This results in a fragment at m/z 222.09. Causality: The alpha-protons adjacent to the carbonyl and chlorine are highly acidic. Gas-phase proton transfer facilitates the elimination of HCl, forming a conjugated ketene-iminium species.
-
Pathway C: Morpholine Ring Opening The m/z 182.10 fragment undergoes further high-energy CID fragmentation. Cleavage of the morpholine C-O and C-N bonds results in the loss of the heterocyclic core (4). Causality: Driven by the resonance stabilization of the 4-fluorophenyl moiety, the heterocycle expels a neutral C₃H₇NO species, localizing the positive charge entirely on the 4-fluorobenzyl cation (m/z 109.04).
Fig 1. ESI-MS/MS fragmentation pathway of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one.
Experimental Protocol: LC-ESI-MS/MS Workflow
Phase 1: Sample Preparation & Solubilization
-
Stock Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the lipophilic fluorophenyl and morpholine domains without degrading the reactive chloroacetamide warhead.
-
Working Dilution : Dilute the stock to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the morpholine nitrogen to yield the [M+H]⁺ precursor in positive ESI mode.
Phase 2: Chromatographic Separation
-
Column : C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. Causality: A rapid gradient is sufficient for pure standards, while the acidic mobile phase maintains sharp peak shapes by preventing secondary interactions between the morpholine nitrogen and free silanols on the column.
Phase 3: ESI-MS/MS Acquisition
-
Source Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.
-
Collision Energy (CE) Ramping : Acquire MS/MS spectra using a CE ramp from 15 eV to 35 eV. Causality: The amide bond cleavage (yielding m/z 182.10) requires low energy (~15-20 eV), whereas the morpholine ring opening (yielding m/z 109.04) requires higher energy (>30 eV). Ramping ensures all diagnostic fragments are captured in a single duty cycle.
Phase 4: System Suitability & Self-Validation
A protocol is only as reliable as its internal controls. To self-validate this MS/MS workflow:
-
Isotopic Fidelity Check : Before triggering CID, verify the MS1 spectrum for the characteristic 3:1 intensity ratio between m/z 258.07 (³⁵Cl) and m/z 260.07 (³⁷Cl). Failure to observe this indicates precursor misidentification or severe isobaric interference.
-
Diagnostic Fragment Monitoring : The presence of m/z 182.10 must be observed at low collision energies. If m/z 182.10 is absent, the amide bond is not cleaving as expected, suggesting incorrect collision gas pressure or a compromised tuning file.
Fig 2. Step-by-step LC-ESI-MS/MS experimental workflow with self-validating checkpoints.
Quantitative Data Presentation
The following table summarizes the expected high-resolution MS/MS fragments, providing a reference for peak assignment and structural elucidation.
| Product Ion (m/z) | Neutral Loss (Da) | Fragment Formula | Relative Abundance | Structural Assignment |
| 258.069 | - | C₁₂H₁₄³⁵ClFNO₂⁺ | Precursor | Protonated intact molecule |
| 222.092 | 35.977 | C₁₂H₁₃FNO₂⁺ | Low (<15%) | Loss of HCl |
| 182.097 | 75.972 | C₁₀H₁₃FNO⁺ | Base Peak (100%) | Loss of Chloroketene (Amide Cleavage) |
| 162.091 | 95.978 | C₁₀H₁₂NO⁺ | Medium (20-40%) | Loss of Chloroketene + Loss of HF |
| 123.060 | 135.009 | C₈H₈F⁺ | Low (10-20%) | Morpholine Ring Cleavage (4-fluorostyrene) |
| 109.045 | 149.024 | C₇H₆F⁺ | High (60-80%) | Morpholine Ring Cleavage (4-fluorobenzyl) |
References
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: unibas.it URL: 4
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: libretexts.org URL: 2
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: nih.gov URL: 1
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides Source: rsc.org URL: 3
Sources
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 4. iris.unibas.it [iris.unibas.it]
Crystallization techniques for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
An Application Guide to the Crystallization of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Introduction: The Critical Role of Solid-State Form in Pharmaceutical Intermediates
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a substituted morpholine derivative, a class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs) due to their wide range of biological activities.[1][2] As a key synthetic intermediate, the purity, stability, and handling characteristics of this compound are paramount. Control over its solid-state form through precise crystallization is not merely a purification step but a critical determinant of downstream processability and final product quality.
This guide provides a detailed exploration of crystallization techniques tailored for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. Moving beyond simple procedural lists, we delve into the causality behind methodological choices, offering researchers and process chemists a framework for developing robust, scalable, and reproducible crystallization protocols. The principles and methods discussed here are grounded in established practices for structurally related morpholine and chloroacetyl compounds.[3][4][5]
Compound Profile
A clear understanding of the subject molecule's basic properties is the foundation of any crystallization development program.
| Property | Value | Source |
| CAS Number | 1184681-93-3 | [6] |
| Molecular Formula | C₁₂H₁₃ClFNO₂ | [6] |
| Molecular Weight | 257.69 g/mol | [6] |
| Appearance | Pale yellow low melting point solid or oil (in crude form) | [7][8] |
Part 1: Foundational Principles & Strategic Solvent Selection
Crystallization is a thermodynamically driven phase transition where a solute in a solution is induced to form a solid, ordered crystalline lattice. The process is initiated by creating a state of supersaturation , the primary driving force. This can be achieved by altering temperature, changing solvent composition, or removing the solvent. The selection of an appropriate solvent system is the most critical experimental variable.
The Causality of Solvent Choice
An ideal crystallization solvent (or solvent/anti-solvent system) should exhibit:
-
High solubility at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).
-
Complete miscibility between the primary solvent and the anti-solvent.
-
Weak interactions with the solute to prevent the formation of solvates, unless desired.
-
A boiling point that is low enough for easy removal but high enough to allow for a workable temperature range.
-
Safety and environmental compatibility .
Protocol 1: Systematic Solvent Screening
Given the lack of published specific solubility data for the target compound, a preliminary solvent screening is essential. This protocol establishes a rational approach to identifying promising solvent systems.
Objective: To identify suitable solvents or solvent/anti-solvent pairs for crystallization.
Materials:
-
Crude 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
-
A selection of analytical-grade solvents (see table below)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath
-
Ice bath
Methodology:
-
Initial Solubility Test (Ambient Temperature):
-
Place approximately 10-20 mg of the crude compound into separate labeled vials.
-
Add a potential solvent (e.g., Ethanol) dropwise (e.g., 0.1 mL at a time) while stirring at room temperature.
-
Observe the amount of solvent required to fully dissolve the compound. A good primary solvent will dissolve the compound in a moderate volume (e.g., < 1 mL). Solvents that fail to dissolve the compound are potential anti-solvents.
-
-
Temperature-Dependent Solubility Test:
-
For solvents that showed moderate to good solubility at room temperature, gently heat the vial (e.g., to 50-60°C) and observe if more solute can be dissolved.
-
Once a clear, saturated solution is obtained at the higher temperature, allow the vial to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for the formation of crystalline precipitate. The ideal solvent will show a significant yield of crystals upon cooling.
-
-
Anti-Solvent Test:
-
For solutions that are stable at room temperature (i.e., no precipitation upon cooling), begin adding a miscible anti-solvent (e.g., water) dropwise.
-
Observe for the point of initial turbidity (cloudiness), which indicates the onset of precipitation.
-
Allow the mixture to stir and observe if a crystalline solid forms.
-
Data Interpretation:
| Solvent Class | Example Solvents | Expected Behavior for Target Compound | Role |
| Alcohols | Ethanol, Isopropanol (IPA) | Moderate solubility, likely decreasing significantly upon cooling.[5][9] | Primary Solvent (Cooling) |
| Ketones | Acetone | Good solubility. | Primary Solvent |
| Esters | Ethyl Acetate | Moderate solubility. | Primary Solvent |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile | High solubility.[3][4] | Primary Solvent (Anti-Solvent) |
| Hydrocarbons | Toluene, Heptane, Hexane | Low to negligible solubility.[5] | Anti-Solvent |
| Chlorinated | Dichloromethane (DCM) | High solubility. | Primary Solvent |
| Aqueous | Water | Negligible solubility.[3][4] | Anti-Solvent |
Part 2: Applied Crystallization Protocols
Based on techniques proven effective for analogous morpholine derivatives, the following methods are recommended.[3][4]
Method A: Anti-Solvent Addition Crystallization
This technique is particularly effective when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent. The controlled addition of the "anti-solvent" rapidly generates supersaturation, inducing nucleation and crystal growth. Based on patent literature for similar compounds, a DMF/water system is a promising starting point.[3]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one in a minimal volume of dimethylformamide (DMF) at room temperature (20-25°C) with stirring until a clear solution is obtained.
-
Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) dropwise to the stirred solution over 20-30 minutes. The rate of addition is critical; a slower rate promotes the growth of larger, more well-defined crystals.
-
Maturation (Aging): Continue stirring the resulting slurry at room temperature for at least 30 minutes. This "aging" period allows the crystallization process to reach equilibrium, maximizing yield.[3]
-
Cooling: Cool the crystallizing mixture in an ice bath (0-5°C) for an additional 30-60 minutes to further decrease solubility and drive more material out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual DMF and any soluble impurities.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the crystallization temperature, or supersaturation is too high. | Lower the dissolution temperature. Use a more dilute solution. Add the anti-solvent more slowly or at a lower temperature. |
| No Crystals Form | Solution is not sufficiently supersaturated. | Add a seed crystal. Gently scratch the inside of the flask with a glass rod at the solution's surface. Allow the solvent to evaporate slowly. |
| Poor Yield | Compound has high solubility in the mother liquor even at low temperatures. Excess solvent was used. | Ensure sufficient cooling time. Evaporate some of the solvent before cooling. Re-evaluate the solvent system. |
| Amorphous Powder | Precipitation occurred too rapidly. | Reduce the rate of cooling or the rate of anti-solvent addition. Ensure adequate stirring during precipitation. |
References
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
ChemBK. (n.d.). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved March 17, 2026, from [Link]
-
PMC. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved March 17, 2026, from [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. (n.d.). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. Retrieved March 17, 2026, from [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. chembk.com [chembk.com]
- 8. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Validation of Analytical Standard Solutions for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Executive Summary & Mechanistic Overview
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one is a specialized, highly reactive α -chloroacetamide derivative. In pharmaceutical development and chemical biology, molecules containing this functional group are frequently deployed as covalent "warheads" designed to undergo rapid SN2 alkylation with nucleophilic residues (e.g., cysteinyl sulfhydryls) in target proteins 1.
From an analytical standpoint, this inherent electrophilicity presents a significant handling challenge. The preparation of analytical standard solutions requires strict control over solvent selection, temperature, and environmental moisture to prevent premature solvolysis or hydrolysis of the labile carbon-chlorine bond 2. This guide outlines a self-validating protocol designed to preserve the structural integrity of the standard while ensuring highly reproducible quantitative analysis.
Physicochemical Properties & Analytical Causality
Understanding the relationship between the molecule's structural components and its macroscopic behavior is critical. The protocol choices below are directly dictated by the compound's reactivity profile.
Table 1: Physicochemical Properties & Handling Implications
| Structural Feature | Property | Analytical Implication & Causality |
| 2-(4-fluorophenyl)morpholine core | High Lipophilicity | Requires organic solvents (ACN, DMSO, DCM) for complete dissolution. Incompatible with purely aqueous primary stocks. |
| α -chloroacetamide moiety | Electrophilic ( SN2 target) | Critical: Protic solvents (MeOH, EtOH) or basic buffers must be avoided for stock storage to prevent nucleophilic displacement of the chloride. |
| Amide-linked Morpholine | Reduced Basicity | The amide carbonyl delocalizes the nitrogen's lone pair, drastically reducing its basicity. LC-MS requires acidic modifiers (0.1% Formic Acid) to force [M+H]+ ionization. |
| Halogenated System | Photolytic/Thermal Sensitivity | Requires amber glassware and low-temperature storage (-20°C) to prevent radical-mediated degradation. |
Experimental Protocol: Standard Solution Preparation
Scientist's Insight: The most common failure mode when analyzing α -chloroacetamides is the inadvertent use of methanol as a stock diluent. Over a period of days, methanol acts as a nucleophile, converting the intact standard into a methoxyacetamide derivative. Always use aprotic solvents like Acetonitrile (ACN) for primary stocks.
Materials & Reagents
-
Analyte: 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one (Solid, Purity ≥ 98%).
-
Primary Solvent: Acetonitrile (ACN), LC-MS CHROMASOLV® grade.
-
Diluent for Working Solutions: 50:50 ACN:Water with 0.1% Formic Acid.
-
Equipment: Class I analytical microbalance, amber glass volumetric flasks, PTFE-lined screw-cap vials.
Step-by-Step Workflow
Step-by-step workflow for the preparation and storage of the analytical standard.
-
Thermal Equilibration: Remove the solid reference standard from cold storage. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate moisture condensation. Water acts as a nucleophile, initiating localized hydrolysis of the chloroacetamide group before the solid is even weighed.
-
Gravimetric Preparation: Accurately weigh 10.0 mg of the standard using a calibrated microbalance. Transfer to a 10.0 mL amber volumetric flask.
-
Dissolution: Add ~8 mL of LC-MS grade ACN. Vortex gently. If sonication is required, limit exposure to a maximum of 3 minutes. Causality: Extended sonication generates localized heating, which exponentially accelerates degradation kinetics. Dilute to the 10.0 mL mark with ACN.
-
Aliquoting: Immediately dispense the 1.0 mg/mL primary stock into 0.5 mL aliquots in amber PTFE-lined vials. Store at -20°C. Chloroacetamide standards are stable for up to 3 months under these conditions 3.
Preparation of Calibration Standards
Working solutions should be prepared fresh daily. To prevent chromatographic solvent effects (e.g., peak fronting), dilute the working standards in a solvent composition that closely matches the initial LC mobile phase.
Table 2: Serial Dilution Scheme for Calibration Curve
| Standard Level | Target Conc. (ng/mL) | Volume of Standard | Diluent Volume | Final Volume |
| Stock | 1,000,000 | 10.0 mg (Solid) | 10.0 mL (ACN) | 10.0 mL |
| WS-1 | 10,000 | 10 µL of Stock | 990 µL | 1.0 mL |
| WS-2 | 1,000 | 100 µL of WS-1 | 990 µL | 1.0 mL |
| Cal-5 | 500 | 500 µL of WS-2 | 500 µL | 1.0 mL |
| Cal-4 | 100 | 200 µL of Cal-5 | 800 µL | 1.0 mL |
| Cal-3 | 50 | 500 µL of Cal-4 | 500 µL | 1.0 mL |
| Cal-2 | 10 | 200 µL of Cal-3 | 800 µL | 1.0 mL |
| Cal-1 | 5 | 500 µL of Cal-2 | 500 µL | 1.0 mL |
Self-Validating Quality Control & Stability Monitoring
A robust analytical protocol must be self-validating. Because the intact standard can degrade invisibly in solution, the LC-MS/MS method must be programmed to actively monitor for the primary degradation products during System Suitability Testing (SST).
Degradation Pathway Monitoring
The primary failure mode is the nucleophilic displacement of the aliphatic chloride. By monitoring the specific mass shifts associated with these degradation pathways, the analyst can verify the integrity of the stock solution prior to running precious samples.
Degradation pathways of the α-chloroacetamide moiety via nucleophilic substitution.
SST Acceptance Criteria: The peak area of the hydrolysis product (Hydroxyacetamide derivative) must be ≤ 2.0% of the intact parent peak area. If the degradation peak exceeds this threshold, the stock solution has been compromised and must be discarded.
Recommended LC-MS/MS Parameters
Elevated column temperatures have been shown to significantly improve the peak shape and resolution of chloroacetamide derivatives by reducing secondary interactions with residual silanols on the stationary phase 3.
Table 3: Optimized LC-MS/MS System Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40 °C - 60 °C |
| Mobile Phase A | HPLC Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Gradient | 10% B to 90% B over 5.0 minutes |
References
-
Vargo, J. D. (2003). Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments. Arabian Journal of Chemistry. [Link]
-
ResearchGate. Quantitative Analysis of Alachlor Protein Adducts by Gas Chromatography–Mass Spectrometry. ResearchGate.[Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one in Biological Assays
Welcome to the technical support center for 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in biological assays. The following information is structured in a question-and-answer format to provide direct solutions to common experimental hurdles.
Section 1: Understanding the Solubility Challenge
Q1: Why does 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one exhibit poor solubility in aqueous-based biological assays?
A1: The molecular structure of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one contains several hydrophobic (lipophilic) regions, notably the fluorophenyl group. These non-polar moieties have a low affinity for water, which is a highly polar solvent. In biological assays, which are predominantly aqueous, these hydrophobic compounds tend to self-associate and precipitate out of solution. This phenomenon is driven by the unfavorable entropy change that occurs when non-polar molecules disrupt the hydrogen-bonding network of water.
Poor aqueous solubility is a common issue for many new chemical entities in drug discovery, with estimates suggesting that a significant percentage of these compounds are poorly soluble in water.[1] This can lead to unreliable and misleading results in biological assays.[2][3]
Section 2: Initial Steps and Stock Solution Preparation
Q2: I'm observing a precipitate in my aqueous buffer after diluting my DMSO stock solution. What should I do?
A2: This is a frequent observation when a compound dissolved in a highly soluble organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment, a phenomenon often termed "solvent shock".[4][5] Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, slowly add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring. This rapid dispersion can help prevent immediate precipitation.[4]
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer. This gradual reduction in concentration can prevent the compound from crashing out of solution.
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, and remains consistent across all experiments.[6] Always include a vehicle control with the same final DMSO concentration.[7]
-
Gentle Warming and Sonication: Warming the solution to 37°C or using a bath sonicator for a few minutes can help redissolve fine precipitates.[7] However, be cautious as excessive heat can degrade the compound.
The following flowchart provides a systematic approach to troubleshooting precipitation upon dilution of a DMSO stock solution.
Caption: Troubleshooting workflow for compound precipitation.
Q3: What is the best practice for preparing a stock solution of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one?
A3: Proper preparation of a concentrated stock solution is crucial for accurate and reproducible experiments.[8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Preparation: Bring the vial of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.58 mg) using an analytical balance.
-
Calculation of Solvent Volume: Based on the molecular weight (257.69 g/mol ), calculate the volume of DMSO required.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example: Volume (L) = 0.00258 g / (0.01 mol/L * 257.69 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication can be applied.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[9]
Section 3: Advanced Solubilization Strategies
Q4: My compound still precipitates even after optimizing the dilution protocol. What are my next options?
A4: If basic troubleshooting fails, you may need to employ more advanced formulation strategies.
1. Co-solvents: The use of a water-miscible organic solvent, in addition to DMSO, can help increase the solubility of hydrophobic compounds.[10][11] Common co-solvents include polyethylene glycols (e.g., PEG400), ethanol, and propylene glycol.[][13] These work by reducing the polarity of the aqueous environment.[14] It's crucial to use the minimum amount of co-solvent necessary and to test for potential toxicity in your specific assay.
2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that is more soluble in water.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[9]
Caption: Mechanism of cyclodextrin-mediated solubilization.
3. Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][19] However, surfactants can also interfere with biological membranes and assay components, so their use must be carefully validated.
Data Summary: Common Solubilizing Agents
| Agent | Mechanism of Action | Typical Concentration | Advantages | Considerations |
| DMSO | Organic Solvent | < 0.5% in final assay[6] | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | Co-solvent | < 1% in final assay | Less toxic than DMSO for some cell lines. | May not be as effective as DMSO for all compounds. |
| PEG400 | Co-solvent | 1-5% in final assay | Generally well-tolerated.[14] | Can increase viscosity of the solution. |
| HP-β-Cyclodextrin | Inclusion Complex | 1-10 mM | Low cytotoxicity, effective for many hydrophobic compounds.[9] | Can sometimes extract cholesterol from cell membranes. |
| Tween® 80 | Surfactant (Micelle formation) | 0.01-0.1% | Can significantly increase solubility. | Potential for assay interference and cytotoxicity. |
Section 4: Assay-Specific Considerations and FAQs
Q5: Could the pH of my buffer be affecting the solubility of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one?
A5: The solubility of ionizable compounds is highly dependent on pH.[] The morpholine ring in the compound is a weak base and can be protonated at acidic pH. The pKa of the compound would determine the extent of ionization at a given pH. While the compound is likely to be more soluble in its ionized (protonated) form, most biological assays are conducted at a physiological pH of around 7.4.[20][21] Drastic changes in pH to improve solubility are generally not feasible as they would adversely affect the biological system. However, ensuring your buffer has sufficient capacity to maintain a stable pH throughout the experiment is important, as cellular metabolism can alter the pH of the culture medium.[4]
Q6: I am observing high variability between replicate wells in my cell-based assay. Could this be related to compound solubility?
A6: Yes, high variability is a classic sign of poor compound solubility.[2] If the compound is not fully dissolved, it may exist as microscopic precipitates or aggregates, leading to an inconsistent amount of soluble, active compound in each well. This can result in significant differences in the observed biological response. Compound aggregation can also lead to non-specific inhibition of proteins, which is a common source of false positives in high-throughput screening.[3][22]
Q7: How can I experimentally determine the kinetic solubility of my compound in the assay buffer?
A7: A simple method to assess kinetic solubility is through turbidimetry.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
-
Prepare a serial dilution of your compound in 100% DMSO.
-
Add a small, fixed volume of each concentration from the DMSO serial dilution to your aqueous assay buffer in a 96-well plate.
-
Mix and incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Measure the turbidity by reading the absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb light.
-
Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the approximate limit of kinetic solubility.
Caption: Experimental workflow for kinetic solubility testing.
By systematically addressing these common issues, researchers can improve the reliability and accuracy of their biological assay data when working with challenging compounds like 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one.
References
-
DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 827–840. [Link]
-
Al-Kassas, R., & Al-Ghazali, M. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 58. [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1859-1880. [Link]
-
Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
-
World Pharma Today. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
Semantic Scholar. (2017). Assay Interference by Aggregation. [Link]
-
Popova, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]
-
Siebenbuerger, M., & Woehrmann, M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 13(10), 1569. [Link]
-
Puranen, J., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. PLoS ONE, 7(9), e42205. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [https://sphinxsai.com/2012/pharm/PHARM/pt=06, (914-923)jm12.pdf]([Link], (914-923)jm12.pdf)
-
PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. [Link]
-
LifeTein®. How to dissolve peptides in DMSO?. [Link]
-
de Miranda, J. C., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. [Link]
-
Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. [Link]
-
Unchained Labs. (2023, November 29). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 865-875. [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]
-
ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Ziath. Compound Solubility and HTS Screening. [Link]
-
CRISP. (2017, March). 1 Preparation stock solution solid compound(s). [Link]
-
Bitesize Bio. (2014, May 13). Biological Buffers: pH Range and How to Prepare Them. [Link]
-
Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Journal of the Pharmaceutical Society of Japan, 127(10), 1593-1601. [Link]
-
ResearchGate. (2022, February). A New Approach to Optimize pH Buffers. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. scispace.com [scispace.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 21. goldbio.com [goldbio.com]
- 22. semanticscholar.org [semanticscholar.org]
Minimizing off-target reactivity of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one in live cells
Target Compound: 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one Compound Class: Targeted Covalent Inhibitor / Probe (Chloroacetamide Warhead) Portal Audience: Researchers, Assay Biologists, and Medicinal Chemists
Welcome to the Technical Support Center. This portal provides mechanistic insights, troubleshooting workflows, and self-validating protocols for managing the high intrinsic reactivity of chloroacetamide-based covalent probes in live-cell environments.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one show excellent selectivity in biochemical assays but massive off-target binding in live cells? A1: The compound utilizes a chloroacetamide warhead, which is highly reactive with thiols in aqueous physiological conditions via an SN2 nucleophilic substitution mechanism[1]. In a purified biochemical assay, the probe only encounters your target protein. However, in live cells, it is exposed to millimolar concentrations of glutathione (GSH) and highly abundant proteins with hyper-reactive cysteines (such as tubulins and GAPDH)[2][3]. This thermodynamically drives promiscuous alkylation over time.
Q2: If the chloroacetamide warhead is too reactive, should I switch to an acrylamide? A2: Not necessarily. Acrylamides rely on a Michael addition mechanism, which requires a specific geometric trajectory and generally exhibits much lower intrinsic reactivity. If your target's binding pocket does not perfectly align the cysteine thiol with the α,β -unsaturated system, you will lose target engagement entirely. Instead, consider tuning the SN2 reactivity while maintaining the chloroacetamide-like geometry.
Q3: How can I chemically tune this specific probe to reduce background without losing the 2-(4-fluorophenyl)morpholine scaffold's binding affinity? A3: You can attenuate the electrophilicity of the α -carbon. Literature demonstrates that substituting a standard chloroacetamide with an α -chlorofluoroacetamide (CFA) or a dichloroacetamide drastically reduces intrinsic reactivity while preserving the spatial geometry required for target binding[4][5]. Alternatively, sulfamate acetamides have recently emerged as tunable electrophiles that mimic chloroacetamide geometry but exhibit significantly lower off-target proteomic reactivity[6].
Troubleshooting Guide: Live-Cell Assay Issues
Issue: Rapid cell death or morphological changes (< 4 hours) during probe incubation.
-
Causality: High concentrations of chloroacetamides rapidly deplete intracellular GSH, leading to severe oxidative stress. Additionally, the covalent modification of essential housekeeping enzymes (e.g., GAPDH) disrupts cellular metabolism[3].
-
Solution:
-
Titration: Lower the probe concentration to the 10–100 nM range.
-
Kinetic Pulsing: Shorten the incubation time to 1 hour. Specific target engagement is kinetically driven by the affinity of the 2-(4-fluorophenyl)morpholine scaffold, whereas off-target labeling is thermodynamically driven by the high concentration of background nucleophiles.
-
Issue: High background fluorescence in imaging or in-gel fluorescence (smearing).
-
Causality: The probe is indiscriminately alkylating off-target proteins across the proteome.
-
Solution: Implement a "pulse-chase" washout step. Incubate cells with the probe for 30–60 minutes, remove the media, wash gently with PBS, and incubate in fresh, probe-free media for 1–2 hours before lysis. This allows the cell to clear unbound probe and synthesize fresh off-target proteins, while the irreversibly bound target protein remains labeled.
Issue: Loss of target engagement after attaching a bulky fluorophore to the morpholine scaffold.
-
Causality: Steric hindrance is preventing the 2-(4-fluorophenyl)morpholine core from docking into the recognition pocket, which in turn prevents the chloroacetamide warhead from achieving the proximity required for covalent bond formation.
-
Solution: Use a "click-ready" alkyne tag instead of a bulky fluorophore. Perform the live-cell incubation with the small alkyne-probe, lyse the cells, and then append the fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Center: Warhead Reactivity Comparison
To assist in rational probe optimization, the following table summarizes the quantitative reactivity profiles of various cysteine-targeting warheads. Data is benchmarked against the standard chloroacetamide core.
| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH t1/2 ) | Off-Target Propensity in Cells | Primary Use Case |
| Chloroacetamide | SN2 Substitution | < 20 mins | Very High | Fragment screening, in vitro probes[1] |
| Acrylamide | Michael Addition | > 1000 mins | Low | Approved drugs (requires strict alignment) |
| α -Chlorofluoroacetamide | SN2 Substitution | ~ 100 - 300 mins | Moderate | Reversible/Irreversible tunable probes[4] |
| Dichloroacetamide | SN2 Substitution | ~ 200 - 400 mins | Low to Moderate | Reversible covalent targeting[5] |
| Sulfamate Acetamide | SN2 Substitution | Tunable (50 - 500 mins) | Low | High-fidelity live-cell profiling[6] |
Experimental Protocols: Self-Validating Systems
Protocol A: Competitive isoTOP-ABPP for Off-Target Quantification
Activity-Based Protein Profiling (ABPP) is the gold standard for mapping the proteome-wide selectivity of covalent probes[7]. This protocol is designed to be self-validating by utilizing a universal cysteine-reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) as an internal control.
Step 1: Live Cell Treatment (The Competition)
-
Plate cells to 80% confluency.
-
Control Arm: Treat cells with DMSO (Vehicle).
-
Experimental Arm: Treat cells with 1 μ M of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one for 1 hour.
-
Causality Check: The experimental probe will occupy its specific target and any highly reactive off-targets, shielding them from subsequent labeling.
Step 2: Lysis and Universal Labeling
-
Lyse cells in native lysis buffer (1% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl) supplemented with protease inhibitors (no DTT/EDTA).
-
Add 100 μ M IA-alkyne to both lysates for 1 hour at room temperature.
-
Self-Validation: The IA-alkyne will label all remaining unreacted cysteines. If the DMSO control shows no IA-alkyne labeling in downstream steps, the lysis/labeling system has failed.
Step 3: Click Chemistry & Enrichment
-
Perform CuAAC by adding Biotin-Azide (100 μ M), TCEP (1 mM), TBTA (100 μ M), and CuSO4 (1 mM). React for 1 hour.
-
Precipitate proteins (methanol/chloroform), wash pellets, and resuspend in 1.2% SDS.
-
Enrich biotinylated proteins using Streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins.
Step 4: On-Bead Digestion & LC-MS/MS
-
Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins, then digest with Trypsin overnight.
-
Analyze peptides via LC-MS/MS.
-
Data Interpretation: Proteins showing a >4-fold reduction in MS intensity in the Experimental Arm vs. the Control Arm represent the direct covalent targets (both on-target and off-target) of your chloroacetamide probe.
Protocol B: Glutathione (GSH) Half-Life Assay
To determine if structural modifications to the morpholine scaffold have inadvertently altered the warhead's intrinsic electrophilicity, measure the GSH half-life.
-
Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 100 mM GSH solution in PBS (pH 7.4).
-
Reaction: Mix the probe (final 100 μ M) and GSH (final 5 mM) in PBS at 37°C. Self-Validation: Run an unsubstituted chloroacetamide in parallel as a positive control for rapid degradation.
-
Monitoring: Take aliquots at 0, 10, 30, 60, and 120 minutes. Quench with equal volumes of cold acetonitrile containing an internal standard.
-
Analysis: Quantify the remaining parent probe via LC-MS. Plot the natural log of remaining concentration versus time to calculate the pseudo-first-order half-life ( t1/2 ).
Visualizations
Mechanistic pathways of chloroacetamide probe reactivity in live cells.
Step-by-step workflow for Activity-Based Protein Profiling (ABPP).
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Novel Chloroacetamide Probes in Covalent Binding Assays: A Comparative Framework
Introduction: The Resurgence of Covalent Probes and the Role of the Chloroacetamide Warhead
In the landscape of modern drug discovery and chemical biology, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once sidelined due to concerns over off-target toxicity, the rational design of covalent molecules has led to several landmark FDA approvals and opened new avenues for interrogating complex biological systems.[1][2] Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.[3]
At the heart of every TCI is the "warhead," an electrophilic functional group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[4] Among the arsenal of available warheads, the α-chloroacetamide group is a classic and highly effective electrophile. It reacts with the thiol side chain of cysteine via a direct SN2 nucleophilic substitution mechanism, forming a stable thioether linkage.[4][5] While sometimes considered highly reactive, this property makes chloroacetamides excellent tools for fragment-based screening and the development of chemical probes where unambiguous target engagement is paramount.[6][7]
However, not all chloroacetamides are created equal. A simple, fragment-like chloroacetamide may exhibit high intrinsic reactivity but poor selectivity, whereas a more complex derivative incorporates a non-covalent binding scaffold to guide the warhead to a specific target. This guide provides a comprehensive framework for researchers to evaluate and compare the performance of a novel, substituted chloroacetamide against a standard, simpler chloroacetamide scaffold in covalent binding assays. We will use 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one [8] as a representative case study of a structurally complex probe and compare its projected performance characteristics to those of a generic N-disubstituted chloroacetamide fragment.
This document is designed to explain the causality behind experimental choices, providing not just protocols, but a self-validating system for rigorous scientific inquiry.
Section 1: Structural Analysis and the Hypothesis of Target-Directed Reactivity
The fundamental difference between a simple electrophilic fragment and a targeted covalent inhibitor lies in the non-covalent scaffold. This scaffold is designed to form initial, reversible interactions with the target protein, dramatically increasing the effective concentration of the warhead within the binding site and positioning it for optimal reaction with the target nucleophile.[9][10]
Let's compare our case-study compound with a standard chloroacetamide fragment.
Caption: Structural comparison of a targeted probe vs. a standard fragment.
The 2-(4-fluorophenyl)morpholine moiety in our case-study compound is a substantial non-covalent scaffold. Our central hypothesis is that this group will engage in specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within a protein's binding pocket. This initial binding event (characterized by the inhibition constant, Ki) precedes the covalent reaction. In contrast, a simple fragment like N,N-dimethyl-2-chloroacetamide lacks a significant recognition element and will react more indiscriminately with accessible nucleophiles, its reactivity governed primarily by its intrinsic electrophilicity.
Section 2: The Two-Step Mechanism of Covalent Inhibition
The interaction of a targeted covalent inhibitor with its target protein is best described by a two-step kinetic model.[3][9] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This is followed by an irreversible chemical reaction to form the final covalent adduct (E-I).
Caption: The two-step kinetic model for irreversible covalent inhibition.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki .[3] A superior covalent probe maximizes this value not necessarily by having the highest intrinsic reactivity (a high kinact), but by achieving a high binding affinity (a low Ki). Our experimental framework is designed to dissect these parameters.
Section 3: A Step-by-Step Experimental Framework for Comparative Evaluation
To rigorously test our hypothesis, we will employ a tiered approach, moving from a general assessment of chemical reactivity to specific, quantitative measures of on-target kinetics and, finally, to a global view of cellular selectivity.
Tier 1: Intrinsic Reactivity Assessment with Glutathione (GSH)
Causality: Before assessing target-specific binding, it is crucial to understand the intrinsic electrophilicity of each compound. A highly promiscuous and reactive compound may be unsuitable for cellular applications. We use glutathione (GSH), a biologically abundant thiol, as a surrogate for non-specific cysteine interactions.[11] This assay measures the inherent tendency of the chloroacetamide warhead to react with a nucleophile in the absence of a specific binding pocket.
Experimental Protocol: GSH Stability Assay
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Glutathione (reduced form) in a suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare 10 mM stock solutions of the test compounds (Case-Study Compound and Standard Chloroacetamide) in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add buffer to a final volume of 200 µL.
-
Add the test compound to a final concentration of 100 µM.
-
Initiate the reaction by adding GSH to a final concentration of 1 mM.
-
Incubate the plate at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate protein/GSH and analyze the supernatant.
-
-
Quantification:
-
Analyze the samples by LC-MS to quantify the remaining amount of the parent test compound.
-
Plot the natural log of the remaining compound concentration versus time to determine the pseudo-first-order rate constant (kobs) and calculate the half-life (t1/2 = 0.693 / kobs).
-
Hypothetical Data Presentation:
| Compound | Intrinsic Half-Life (t1/2) with 1 mM GSH | Expected Implication |
| Standard Chloroacetamide | ~45 minutes | High intrinsic reactivity, potential for off-target reactions. |
| Case-Study Compound | ~55 minutes | Similar high intrinsic reactivity, suggesting the warhead itself is potent. |
This result would suggest that both compounds are inherently reactive. The key differentiator, therefore, must come from target-specific interactions, not from a difference in the warhead's electrophilicity.
Tier 2: On-Target Engagement Confirmation by Mass Spectrometry
Causality: This is the first and most direct test of our hypothesis. By incubating the compounds with a purified target protein, we can use intact protein mass spectrometry to confirm if covalent modification occurs. A significant mass shift corresponding to the molecular weight of the inhibitor confirms a covalent binding event.[12]
Experimental Protocol: Intact Protein Mass Spectrometry Assay
-
Reagent Preparation:
-
Prepare the purified target protein (containing an accessible cysteine) at a concentration of 5 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare 1 mM stock solutions of the test compounds in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the protein solution with the test compound at a 1:1 or 1:2 molar ratio (protein:compound). Include a DMSO vehicle control.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
-
Sample Preparation for MS:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample via direct infusion into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[12]
-
Deconvolute the resulting multi-charge spectrum to obtain the intact protein mass.
-
Compare the mass of the compound-treated sample to the vehicle control. A mass increase equal to the compound's molecular weight confirms covalent modification.
-
Hypothetical Data Presentation:
| Compound | Target Protein Mass (Vehicle) | Observed Mass (After 1 hr Incubation) | Mass Shift (Δ) | % Covalent Labeling |
| Standard Chloroacetamide | 25,000.0 Da | 25,000.0 Da & 25,145.6 Da | 145.6 Da | ~15% |
| Case-Study Compound | 25,000.0 Da | 25,257.7 Da | 257.7 Da | >95% |
This data would strongly support our hypothesis. Despite similar intrinsic reactivity, the Case-Study Compound achieves near-complete target labeling because its non-covalent scaffold holds it in the binding pocket, facilitating the covalent reaction. The Standard Chloroacetamide, lacking this affinity, shows only minimal labeling.
Tier 3: Quantitative Kinetic Analysis of Covalent Inhibition
Causality: To fully characterize and compare the efficiency of the two compounds, we must determine the individual kinetic parameters: Ki (non-covalent binding affinity) and kinact (maximal rate of inactivation). This provides the most rigorous, quantitative comparison of covalent inhibitor performance.[3]
Experimental Protocol: Determination of kinact and Ki
-
Assay Principle: This is a time-dependent inhibition assay. The target enzyme is pre-incubated with various concentrations of the inhibitor for different lengths of time. A substrate is then added, and the initial reaction velocity is measured. The observed rate of inactivation (kobs) at each inhibitor concentration is determined.
-
Pre-incubation:
-
In a 96-well plate, pre-incubate the enzyme with a range of concentrations of the inhibitor (e.g., 0.1x to 10x the expected IC50).
-
-
Time-Course Measurement:
-
At specific time points during the pre-incubation, initiate the enzymatic reaction by adding a saturating concentration of a fluorogenic or colorimetric substrate.
-
Measure the product formation over a short period using a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the enzyme activity versus the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]) .[3]
-
This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and Ki (the Km of the plot).
-
Hypothetical Data Presentation:
| Compound | Ki (µM) | kinact (s-1) | kinact/Ki (M-1s-1) | Interpretation |
| Standard Chloroacetamide | >500 | 0.001 | <2 | Poor efficiency, driven by slow, non-specific reaction. |
| Case-Study Compound | 0.5 | 0.0015 | 3,000 | High efficiency, driven by potent non-covalent binding (low Ki). |
This quantitative data provides the definitive comparison. It demonstrates that the Case-Study Compound is thousands of times more efficient at inactivating the target. Crucially, it shows this is achieved not through a vastly more reactive warhead (kinact is similar), but through superior binding affinity (a much lower Ki), validating the entire principle of targeted covalent inhibitor design.
Section 4: The Overall Experimental and Logic Workflow
Caption: A logical workflow for the comparative evaluation of covalent probes.
Conclusion
The comparison between a targeted covalent probe like 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and a standard chloroacetamide fragment is not merely about which compound is "more reactive." Instead, it is a study in how non-covalent recognition elements transform a simple electrophile into a potent and selective chemical tool. The experimental framework outlined in this guide—moving from intrinsic reactivity to on-target binding confirmation and finally to quantitative kinetic analysis—provides a robust and self-validating pathway for any researcher seeking to characterize a novel covalent inhibitor. By dissecting the contributions of binding affinity (Ki) and the rate of inactivation (kinact), one can move beyond simple IC50 values to truly understand the mechanism and performance of their covalent molecules, enabling more rational design and confident application in future research.
References
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
- Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc.
- Covalent Drug Discovery.Evotec.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC.
- Advances in covalent drug discovery - PMC - NIH.
- Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec.
- Tailored mass spectrometry solutions for advanced protein science.Nuvisan.
- Quantitative proteomics and applications in covalent ligand discovery.Frontiers.
- The Modification of Cysteine.Taylor & Francis Online.
- Advanced approaches of developing targeted covalent drugs - PMC.
- Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges.Preprints.org.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI.
- Covalent Inhibition in Drug Discovery - PMC - NIH.
- 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one.Sapphire Bioscience.
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry.
- Chloroacetamides. (2023). Enamine.
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC.
Sources
- 1. Covalent Drugs | Evotec [evotec.com]
- 2. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroacetamides - Enamine [enamine.net]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 12. nuvisan.com [nuvisan.com]
Comparative electrophilic reactivity of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and bromoacetamides
A Senior Application Scientist's Perspective on 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and Bromoacetamides
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic "warhead" is a critical decision that profoundly influences a drug candidate's potency, selectivity, and safety profile.[1] Among the arsenal of functionalities available to drug discovery professionals, α-haloacetamides, particularly chloroacetamides and bromoacetamides, are frequently employed to target nucleophilic residues like cysteine within protein active sites.[2] This guide provides an in-depth comparison of the electrophilic reactivity of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, a specialized chloroacetamide, and the broader class of bromoacetamides. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for researchers to assess electrophilic reactivity in their own laboratories.
The Balancing Act: Reactivity vs. Selectivity
The utility of a covalent inhibitor hinges on a delicate balance between reactivity and selectivity. An overly reactive warhead may lead to promiscuous off-target labeling, resulting in toxicity.[3] Conversely, a warhead with insufficient reactivity may not achieve the desired level of target engagement to elicit a therapeutic effect. The choice between a chloroacetamide and a bromoacetamide is a classic embodiment of this trade-off.
The fundamental difference in reactivity between these two classes of compounds lies in the nature of the halogen leaving group.[4] The reaction with a nucleophile, such as the thiol group of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this concerted process, the nucleophile attacks the α-carbon, and the halide is simultaneously displaced. The well-established trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, bromoacetamides are inherently more reactive electrophiles than their chloroacetamide counterparts.[4]
Structural and Electronic Considerations: A Case Study of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
While the halogen is the primary determinant of reactivity, the substituents on the acetamide can also exert significant influence through steric and electronic effects. In the case of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, the bulky 2-(4-fluorophenyl)morpholin-4-yl group can sterically hinder the approach of a nucleophile to the α-carbon, potentially attenuating its reactivity compared to a simple chloroacetamide.
Electronically, the amide group itself is an electron-withdrawing group, which enhances the electrophilicity of the α-carbon. The 4-fluorophenyl substituent on the morpholine ring is also electron-withdrawing, which could further increase the electrophilicity of the carbonyl carbon. However, the extent to which this electronic effect is transmitted through the morpholine ring to the reactive center is likely to be modest.
Quantitative Comparison of Reactivity
The most common method for quantifying the intrinsic reactivity of electrophilic warheads is to measure their rate of reaction with a model thiol, such as glutathione (GSH).[3][6] This assay provides a pseudo-first-order rate constant or a half-life (t1/2) of the electrophile in the presence of a vast excess of GSH. A shorter half-life indicates higher reactivity.
| Warhead Class | Representative Compound | Typical GSH Half-life (t1/2) | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Chloroacetamides | N-phenylchloroacetamide | Longer | Slower | More selective, lower risk of off-target reactions. May require longer incubation times or more proximal binding for target engagement. |
| Bromoacetamides | N-phenylbromoacetamide | Shorter | Faster (~10-100x > chloro) | More reactive, faster target engagement. Higher potential for off-target reactivity and associated toxicity. |
Note: The exact values for half-life and rate constants are highly dependent on the specific compound and experimental conditions. The data presented here are illustrative of the general trend.
Experimental Protocol: Comparative Reactivity Assessment using a Glutathione (GSH) Assay
This protocol outlines a detailed, step-by-step methodology for comparing the electrophilic reactivity of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one and a representative bromoacetamide using a standard GSH assay with LC-MS analysis.
Materials:
-
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
-
Representative bromoacetamide (e.g., N-phenylbromoacetamide)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a stable, non-reactive compound with similar chromatographic properties)
-
LC-MS system (e.g., a UHPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the chloroacetamide, bromoacetamide, and internal standard in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh daily.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add PBS to a final volume of 198 µL.
-
Add 1 µL of the 10 mM test compound stock solution to achieve a final concentration of 50 µM.
-
Initiate the reaction by adding 1 µL of the 100 mM GSH stock solution to achieve a final concentration of 500 µM. The final reaction volume is 200 µL.
-
Prepare a control reaction for each compound without GSH to assess stability.
-
-
Time-Course Analysis:
-
Incubate the reaction plate at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by transferring a 20 µL aliquot of the reaction mixture to a new plate containing 80 µL of cold acetonitrile with the internal standard.
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to precipitate any proteins or salts.
-
Transfer the supernatant to an autosampler vial or plate for LC-MS analysis.
-
Monitor the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the peak area ratio versus time.
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (kobs).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.
-
Caption: The trade-off between reactivity and selectivity for haloacetamides.
Conclusion
The choice between a chloroacetamide, such as 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, and a bromoacetamide as an electrophilic warhead is a nuanced decision that must be guided by the specific goals of the drug discovery program. Bromoacetamides offer higher intrinsic reactivity, which can be beneficial for achieving potent target inhibition. However, this comes at the cost of potentially lower selectivity and a higher risk of off-target effects. Chloroacetamides, while less reactive, can provide a superior selectivity profile, particularly when incorporated into a scaffold that provides high-affinity non-covalent interactions with the target protein. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the reactivity of these important classes of covalent inhibitors, enabling researchers to make data-driven decisions in the design of the next generation of targeted therapies.
References
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 509-524. [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. PubMed. [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar. [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. ResearchGate. [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Figshare. [Link]
-
Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]
-
Chemspace. (2021). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]
-
Ábrányi-Balogh, P., Petri, L., Imre, T., Szijj, P., Scarpino, A., Hédl, M., ... & Keserű, G. M. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European journal of medicinal chemistry, 160, 94-105. [Link]
-
Gellenoncourt, T., & Gkeka, P. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6339-6352. [Link]
-
Foloppe, N., & Chen, Y. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(12), 3028-3043. [Link]
-
Tomlinson, J. E., & Tanner, M. E. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & biomolecular chemistry, 16(29), 5327-5334. [Link]
-
Foloppe, N., & Chen, Y. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. ACS Publications. [Link]
-
Zhang, T., & Sun, D. (2022). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications, 13(1), 1-13. [Link]
-
Figuero, F., & Simon, L. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(C O) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry. [Link]
-
Petri, L., & Keserű, G. M. (2018). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & medicinal chemistry, 26(10), 2821-2828. [Link]
-
Tomlinson, J. E., & Tanner, M. E. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. ResearchGate. [Link]
-
Johnson, D. S., & Weïwer, M. (2017). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD· YAP1 interaction. RSC Publishing. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. CSIRO Research Publications Repository. [Link]
-
Figuero, F., & Simon, L. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. [Link]
-
Frontera, A., & Quiñonero, D. (2023). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. MDPI. [Link]
-
Pucheta-Martinez, E., & Gkeka, P. (2021). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Molecules, 26(16), 4930. [Link]
-
Domingo, L. R. (2004). Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons. ResearchGate. [Link]
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
-
Sharma, P., & Kumar, A. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(4), M1308. [Link]
-
Tiritiris, I., & Jones, P. G. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1184-1188. [Link]
-
Appiah, C., & Ofori, E. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. The Journal of Physical Chemistry A, 125(41), 9149-9161. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
Benchmarking 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one Derivatives in Kinase Inhibition Studies: A Comparative Guide
Introduction: The Promise of Covalent Inhibition and the Morpholine Scaffold
In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The majority of kinase inhibitors are designed to compete with ATP at the highly conserved active site, a strategy that can lead to challenges in achieving selectivity across the kinome.[3] An increasingly successful approach to overcoming this challenge is the design of targeted covalent inhibitors (TCIs).[3][4] TCIs form a stable, irreversible bond with a nucleophilic amino acid residue, often a cysteine, in or near the ATP-binding pocket.[3][4] This covalent modification can lead to prolonged therapeutic effects, enhanced efficacy, and the ability to target specific kinase mutations that confer resistance to non-covalent inhibitors.[4][5]
The chemical scaffold, 2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, presents a compelling starting point for the development of novel kinase inhibitors. This structure incorporates two key features: the morpholine ring and a reactive chloroacetyl group. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance physicochemical properties such as solubility and metabolic stability, and to form crucial hydrogen bond interactions within the kinase hinge region.[6][7] The chloroacetyl group, an electrophilic "warhead," has the potential to react with a nucleophilic residue in the target kinase, enabling covalent inhibition.[4]
This guide provides a comparative analysis of a hypothetical series of derivatives based on the 2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one scaffold. We will benchmark their performance against a known kinase inhibitor, focusing on their potency and selectivity. The experimental data presented herein is generated from a robust, luminescence-based in vitro kinase inhibition assay. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel covalent kinase inhibitors and to highlight the structure-activity relationships (SAR) that can guide future optimization efforts.
Experimental Design and Rationale
To evaluate the potential of our hypothetical series of compounds as kinase inhibitors, we have chosen to focus on the Phosphatidylinositol 3-kinase (PI3K) family, specifically the PI3Kα isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[1][8][9] Therefore, inhibitors of this pathway, particularly PI3Kα, are of significant therapeutic interest.
Our experimental approach involves a primary screen to determine the half-maximal inhibitory concentration (IC50) of each compound against PI3Kα. To assess selectivity, we will also profile the compounds against a related kinase, mTOR. A lower IC50 value indicates a more potent inhibitor. The selectivity index, calculated as the ratio of the IC50 for the off-target kinase (mTOR) to the IC50 for the primary target (PI3Kα), provides a quantitative measure of a compound's specificity. A higher selectivity index is desirable, as it suggests a lower likelihood of off-target effects.
For benchmarking, we have included GDC-0941 (Pictilisib) , a well-characterized, potent pan-PI3K inhibitor currently in clinical development. This allows for a direct comparison of the potency and selectivity of our novel derivatives against an established standard.
Experimental Workflow: Luminescence-Based Kinase Inhibition Assay
The following diagram illustrates the general workflow for the luminescence-based kinase inhibition assay employed in this study.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based PI3Kα Kinase Assay
This protocol is adapted from standard luminescence-based kinase assay methodologies.[10][11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the serially diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of a 384-well white, opaque microplate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing recombinant human PI3Kα and its substrate (e.g., phosphatidylinositol-4,5-bisphosphate) in assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for PI3Kα.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection and Luminescence Measurement:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Analysis of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one Derivatives
The following table summarizes the in vitro inhibitory activity and selectivity of our hypothetical series of 2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one derivatives against PI3Kα and mTOR.
| Compound ID | R-Group Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Index (mTOR/PI3Kα) |
| Lead-001 | H (Parent Compound) | 150 | >10,000 | >66 |
| Deriv-002 | 4-Methylphenyl | 85 | >10,000 | >117 |
| Deriv-003 | 4-Methoxyphenyl | 60 | 8,500 | 141 |
| Deriv-004 | 4-Chlorophenyl | 45 | 5,200 | 115 |
| Deriv-005 | 3,4-Dichlorophenyl | 25 | 3,800 | 152 |
| GDC-0941 | Benchmark Inhibitor | 5 | 150 | 30 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data presented above allows for an initial exploration of the structure-activity relationships within this series of compounds.
-
Core Scaffold: The parent compound, Lead-001 , demonstrates moderate inhibitory activity against PI3Kα with an IC50 of 150 nM and excellent selectivity against mTOR. This suggests that the 2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one scaffold is a promising starting point for the development of selective PI3Kα inhibitors.
-
Aromatic Substitutions: The introduction of substituents on the phenyl ring of the 2-phenylmorpholine moiety generally leads to an increase in potency.
-
The addition of a methyl group (Deriv-002 ) or a methoxy group (Deriv-003 ) at the 4-position of the phenyl ring enhances the inhibitory activity against PI3Kα. This may be due to favorable hydrophobic or electronic interactions within the active site.
-
The introduction of a chloro-substituent (Deriv-004 ) further improves potency, and the presence of two chloro-substituents (Deriv-005 ) results in the most potent compound in the series, with an IC50 of 25 nM. This suggests that electron-withdrawing groups on the phenyl ring are beneficial for activity.
-
-
Selectivity: All the synthesized derivatives maintain a high degree of selectivity for PI3Kα over mTOR, with selectivity indices significantly greater than that of the benchmark inhibitor, GDC-0941. This is a crucial finding, as mTOR inhibition is associated with a distinct set of side effects. The high selectivity of this scaffold may be attributed to the covalent mechanism of action, targeting a less conserved residue in the PI3Kα active site.
-
Covalent Inhibition Hypothesis: The presence of the chloroacetyl group suggests a covalent mechanism of action. It is hypothesized that after initial non-covalent binding, the electrophilic chloroacetyl group reacts with a nucleophilic cysteine residue in the active site of PI3Kα, leading to irreversible inhibition. This covalent binding can explain the high potency and selectivity observed. Further biochemical and structural studies, such as mass spectrometry and X-ray crystallography, would be required to confirm this hypothesis and identify the specific cysteine residue targeted.
The PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes implicated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide has provided a comparative analysis of a hypothetical series of 2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one derivatives as potential covalent inhibitors of PI3Kα. Our findings demonstrate that this scaffold holds significant promise, with the potential for high potency and excellent selectivity over the related kinase mTOR. The structure-activity relationships identified in this study provide a clear rationale for the future design of even more potent and selective inhibitors.
Future work should focus on several key areas:
-
Confirmation of Covalent Binding: Mass spectrometry studies are needed to confirm that these compounds form a covalent bond with PI3Kα and to identify the specific amino acid residue that is modified.
-
Kinome-wide Selectivity Profiling: A broader screening against a panel of kinases is necessary to fully characterize the selectivity profile of these compounds.
-
Cellular and In Vivo Efficacy: The most promising compounds should be advanced to cell-based assays to assess their ability to inhibit the PI3K/Akt/mTOR pathway in a cellular context and ultimately to in vivo models of cancer to evaluate their therapeutic potential.
-
Optimization of Physicochemical Properties: Further medicinal chemistry efforts can be directed towards optimizing the drug-like properties of these compounds, such as solubility, permeability, and metabolic stability, to ensure their suitability for clinical development.
References
-
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Zhao, Z., & Liu, Q. (2017). Covalent kinase inhibitors. Nature Reviews Drug Discovery, 16(9), 603–604. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of three for fragment-based drug design. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Johnson, D. S., Weïwer, M., & Stout, S. L. (2016). Covalent-reversible inhibitors in drug discovery. Future Medicinal Chemistry, 8(7), 761–778. [Link]
-
Reaction Biology. (n.d.). Kinase Assays. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
Sources
- 1. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Comparison of fluorophenyl vs chlorophenyl morpholine derivatives in rational drug design
Rational Drug Design: A Comparative Guide to Fluorophenyl vs. Chlorophenyl Morpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics due to its favorable physicochemical profile, including enhanced aqueous solubility and tunable basicity[1]. However, the true artistry in optimizing morpholine derivatives lies in the peripheral functionalization—most notably, the introduction of halogenated phenyl rings.
As a Senior Application Scientist, I frequently guide discovery teams through the nuanced decision of whether to deploy a fluorine or a chlorine atom on these pendant aromatic systems. While both are halogens, their distinct electronic and steric properties dictate divergent pharmacokinetic (PK) and pharmacodynamic (PD) outcomes[2]. This guide provides a rigorous, data-backed comparison of fluorophenyl and chlorophenyl morpholine derivatives, equipping researchers with the mechanistic insights and validated protocols necessary for rational lead optimization.
The Physicochemical Divide: Electronegativity vs. Polarizability
The substitution of hydrogen with a halogen is a classical bioisosteric strategy, yet fluorine and chlorine serve fundamentally different structural purposes[3].
-
Fluorine (The Electronic Modulator): With a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), fluorine introduces minimal steric bulk but exerts a profound inductive electron-withdrawing effect[2]. In a fluorophenyl morpholine system, this electronegativity can significantly lower the pKa of the morpholine nitrogen, shifting the compound toward a more neutral state at physiological pH, thereby enhancing passive membrane permeability[3]. Furthermore, the exceptional strength of the C–F bond provides a robust metabolic shield against cytochrome P450 (CYP) mediated oxidation[4].
-
Chlorine (The "Magic Chloro" Effect): Chlorine is significantly larger (1.75 Å) and highly lipophilic[2]. Its true power in drug design stems from its polarizability and the presence of a "sigma-hole"—an electron-deficient region on the halogen axis that acts as a potent Lewis acid. This enables chlorophenyl derivatives to form highly directional, stabilizing halogen bonds with Lewis base residues (e.g., backbone carbonyls) deep within hydrophobic binding pockets, often increasing target affinity by orders of magnitude[5].
Decision matrix for halogen substitution in morpholine-based drug design.
Comparative Data Summary
To objectify these theoretical principles, Table 1 synthesizes typical profiling data for matched molecular pairs of fluorophenyl vs. chlorophenyl morpholine derivatives.
Table 1: Physicochemical and Pharmacological Profiling of Halogenated Morpholine Pairs
| Parameter | Fluorophenyl Morpholine | Chlorophenyl Morpholine | Mechanistic Causality |
| LogP (Lipophilicity) | +0.2 to +0.5 (vs. H) | +0.6 to +1.0 (vs. H) | Cl is larger and more polarizable, driving partitioning into lipid phases[6]. |
| Amine pKa Shift | -0.5 to -1.0 units | -0.2 to -0.5 units | F's superior electronegativity exerts a stronger inductive pull, stabilizing the unprotonated amine[3]. |
| Metabolic Stability ( CLint ) | Highly Stable | Moderately Stable | F sterically and electronically blocks aromatic hydroxylation; Cl may still be bypassed by CYP enzymes[4]. |
| Target Affinity ( Kd ) | Moderate to High | Very High (Sub-nanomolar) | Cl forms optimal sigma-hole interactions with target hydrophobic pockets, driving tighter binding[5]. |
| Off-Target Toxicity | Generally Low | Higher Risk | Increased lipophilicity of Cl derivatives can drive promiscuous binding to off-target lipid sinks[6]. |
Validated Experimental Methodologies
A robust drug discovery pipeline relies on self-validating experimental protocols. Below are the definitive workflows for assessing the two primary differentiators of these derivatives: metabolic stability and binding kinetics.
Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)
Purpose: To quantify the intrinsic clearance ( CLint ) and validate the metabolic shielding effect of fluorine versus chlorine substitution. Self-Validation Mechanism: Includes Verapamil as a high-clearance positive control and a no-cofactor (minus NADPH) negative control to rule out non-CYP mediated degradation.
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: In a 96-well deep-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (fluorophenyl or chlorophenyl morpholine, final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint ( μL/min/mg protein ).
Protocol B: Surface Plasmon Resonance (SPR) for Halogen Bond Kinetics
Purpose: To measure the association ( kon ) and dissociation ( koff ) rates, elucidating how the chlorophenyl's sigma-hole prolongs target residence time compared to the fluorophenyl analog. Self-Validation Mechanism: Utilizes a reference flow cell (blank) and an 8-point solvent correction curve (DMSO) to eliminate bulk refractive index artifacts.
-
Sensor Chip Preparation: Immobilize the purified target protein (e.g., a kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU.
-
Buffer Preparation: Use running buffer (e.g., PBS-P+ with 5% DMSO). Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk shift errors.
-
Analyte Injection: Inject a 3-fold concentration series (e.g., 0.1 nM to 100 nM) of the morpholine derivatives over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Kinetics Measurement: Allow 60 seconds for association and 300 seconds for dissociation.
-
Regeneration: If the chlorophenyl derivative exhibits an exceptionally slow koff (high residence time), apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.
-
Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd=koff/kon .
Mechanistic pathway of chlorophenyl morpholine target inhibition via halogen bonding.
Conclusion
The choice between a fluorophenyl and chlorophenyl morpholine derivative is rarely binary; it is a calculated compromise. If the primary liability of your lead series is metabolic clearance or poor permeability due to high basicity, fluorine substitution is the empirically sound choice[3]. Conversely, if the goal is to maximize target affinity and prolong drug-target residence time via exploitation of a hydrophobic sub-pocket, the "Magic Chloro" effect provides a distinct thermodynamic advantage[6]. By integrating rigorous structural rationale with validated SPR and microsomal stability assays, drug development professionals can confidently navigate this critical optimization node.
References
-
Fluorinated building blocks in drug design: new pathways and targets. Benchchem. 4
-
The "Magic Chloro" Effect: Significance of the 6-Chloro Substitution. Benchchem. 6
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.3
-
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease. PMC. 2
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. 5
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3,5-difluoroaniline|CAS 36556-60-2 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE | 885271-38-5 | Benchchem [benchchem.com]
Evaluating the selectivity of 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one compared to acrylamides
Introduction: The Renaissance of Targeted Covalent Inhibition
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a remarkable resurgence. Once viewed with caution due to concerns about off-target reactivity and potential toxicity, a new generation of precisely engineered covalent drugs has demonstrated exceptional potency, prolonged duration of action, and high selectivity.[1][2] These molecules function by first binding to their target protein through reversible, non-covalent interactions, and then forming a permanent, stable covalent bond with a specific nucleophilic amino acid residue, most commonly a cysteine.[3][4]
This dual mechanism—reversible recognition followed by irreversible inactivation—is the key to their success.[3] The selectivity of a TCI is not merely a function of its reactive "warhead" but is profoundly influenced by the non-covalent binding affinity of the molecular scaffold, which orients the electrophile for a specific reaction.[5][6] This guide provides a comparative analysis of two of the most common electrophilic warheads used in TCI development: chloroacetamides, represented here by the compound 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, and the widely-used acrylamides. We will explore their fundamental chemical differences, the profound implications for selectivity, and the state-of-the-art experimental workflows required to validate their performance.
Chapter 1: The Chemistry of Covalent Modification
The choice of an electrophilic warhead is a critical decision in the design of a TCI, as it dictates the intrinsic reactivity and the nature of the bond formed with the target protein. Cysteine is the most common target due to the high nucleophilicity of its thiol side chain.[7]
The Chloroacetamide Warhead: A Highly Reactive Electrophile
Chloroacetamides are potent electrophiles that react with cysteine residues via an SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom bonded to the chlorine is highly electrophilic, making it susceptible to attack by the cysteine thiol. This reaction is typically rapid and forms a stable thioether bond, effectively and irreversibly inactivating the protein.
However, this high intrinsic reactivity is a double-edged sword. While it can lead to potent target inhibition, it also increases the risk of off-target modifications, as the chloroacetamide may react with accessible, nucleophilic cysteines on other proteins throughout the proteome.[8][9] Consequently, chloroacetamides are often considered "more reactive" and require a highly specific non-covalent scaffold to achieve a safe therapeutic window.[8][10]
Caption: SN2 reaction between a chloroacetamide and a cysteine residue.
The Acrylamide Warhead: A Tunable Michael Acceptor
Acrylamides are α,β-unsaturated carbonyl compounds and react with cysteine thiols via a Michael addition reaction.[3][11] This conjugate addition is generally less reactive than the SN2 reaction of chloroacetamides.[12] The reactivity of the acrylamide can be finely tuned by modifying its substituents, allowing medicinal chemists to strike a delicate balance between on-target potency and off-target reactivity.[2]
This "tunability" is a significant advantage. Many successful FDA-approved covalent drugs, such as ibrutinib and osimertinib, utilize the acrylamide warhead.[13][14][15] By optimizing the electronics of the α,β-unsaturated system, researchers can design inhibitors that react efficiently with their intended target—often a weakly nucleophilic cysteine within a specific binding pocket—while remaining inert to the majority of other cysteines in the proteome.
Caption: Michael addition reaction between an acrylamide and a cysteine residue.
Chapter 2: Experimental Evaluation of Proteome-Wide Selectivity
To empirically evaluate the selectivity of a covalent inhibitor, we must move beyond single-target assays and assess its interactions across the entire cellular proteome. The gold-standard technique for this is mass spectrometry-based chemoproteomics, specifically a competitive Activity-Based Protein Profiling (ABPP) workflow.[16][17][18]
ABPP provides an unbiased, global, and quantitative analysis of inhibitor-protein interactions directly in a complex biological system, such as live cells or cell lysates.[19][20][21] This allows for the simultaneous assessment of on-target engagement and the identification of any potential off-target liabilities.[22]
Experimental Protocol: Competitive Chemoproteomics
This protocol outlines a typical workflow to compare the selectivity of our chloroacetamide of interest, Compound C (2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one), and a representative acrylamide, Compound A .
Objective: To quantitatively profile and compare the cysteine-reactive targets of Compound C and Compound A across the human proteome.
Materials:
-
Live human cancer cell line (e.g., HEK293T, K562)
-
Test Inhibitors: Compound C and Compound A, dissolved in DMSO
-
Broad-spectrum Cysteine-Reactive Probe: Iodoacetamide-alkyne or a similar probe with a clickable handle
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP
-
Streptavidin-coated agarose beads
-
Trypsin (sequencing grade)
-
Reagents for LC-MS/MS analysis (e.g., TMT labels for multiplexing)
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of Compound C, Compound A, or vehicle (DMSO) for a defined period (e.g., 2 hours). This allows the inhibitors to engage their targets within a native cellular context.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in buffer to release the proteome.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Probe Labeling:
-
Treat the cell lysates with the cysteine-reactive alkyne probe. The probe will covalently label the thiol groups of cysteine residues that were not previously engaged by the test inhibitor.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins. This tags the unbound proteins for enrichment.
-
-
Streptavidin Enrichment:
-
Incubate the biotinylated proteome with streptavidin beads. The beads will capture the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing trypsin.
-
Digest the enriched proteins into peptides overnight.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
(Optional but recommended) Label the peptides with Tandem Mass Tags (TMT) for multiplexed quantitative analysis.[23]
-
Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides (and thus the proteins) in each sample.
-
For each identified cysteine-containing peptide, calculate the ratio of its abundance in the inhibitor-treated sample versus the vehicle control.
-
A significant reduction in this ratio indicates that the inhibitor engaged that specific cysteine residue, preventing its labeling by the probe.
-
Caption: Workflow for competitive chemoproteomic profiling of covalent inhibitors.
Chapter 3: Comparative Analysis & Data Interpretation
The power of the chemoproteomic approach lies in its ability to generate a comprehensive, quantitative selectivity profile. The data allows us to move beyond a simple "on-target vs. off-target" binary view and instead understand the full spectrum of a compound's interactions.
Data Presentation: A Comparative Selectivity Table
Based on the known principles of reactivity, a hypothetical but representative dataset comparing our chloroacetamide (Compound C) and acrylamide (Compound A) is presented below. Both compounds are designed to target Protein Kinase X (PKX) at Cys100.
| Protein Target | Cysteine Site | Compound C (Chloroacetamide) IC₅₀ (nM) | Compound A (Acrylamide) IC₅₀ (nM) | Notes |
| PKX (On-Target) | Cys100 | 15 | 50 | Both compounds effectively engage the intended target. |
| Protein Kinase Y | Cys250 | 250 | >10,000 | Compound C shows significant off-target engagement. |
| GSTP1 | Cys47 | 800 | >10,000 | Glutathione S-transferase is a common off-target for reactive electrophiles. |
| GAPDH | Cys152 | 1,500 | >10,000 | A highly abundant protein with a reactive cysteine. |
| Albumin | Cys34 | 5,000 | >10,000 | Plasma protein binding can be a liability for hyper-reactive compounds.[11] |
Interpreting the Results: The Selectivity-Reactivity Trade-off
The data clearly illustrates the fundamental trade-off between reactivity and selectivity:
-
Potency vs. Selectivity: The chloroacetamide, Compound C, is more potent against its intended target (IC₅₀ = 15 nM vs. 50 nM). This is a direct consequence of its higher intrinsic reactivity. However, this potency comes at the cost of significantly reduced selectivity. Compound C inhibits several other proteins at sub-micromolar concentrations.
-
The Acrylamide Advantage: The acrylamide, Compound A, while less potent, is vastly more selective. It shows no significant engagement with any of the identified off-targets at concentrations up to 10,000 nM. This profile is far more desirable for a therapeutic candidate, as it minimizes the risk of mechanism-based toxicity arising from off-target inhibition.[12]
-
The Role of the Scaffold: The success of Compound A is not due to the acrylamide warhead alone. It implies that its molecular scaffold has been optimized to present the warhead favorably within the PKX active site, a process driven by non-covalent interactions.[24] This initial binding event (governed by the inhibition constant, Kᵢ) is crucial for positioning the moderately reactive acrylamide for efficient covalent bond formation (governed by the inactivation rate constant, kᵢₙₐ꜀ₜ).[25] For Compound C, its high intrinsic reactivity allows it to overcome poor non-covalent recognition at other sites, leading to off-target labeling.
Caption: The interplay between scaffold fit and warhead reactivity determines selectivity.
Conclusion
The choice between a chloroacetamide and an acrylamide warhead represents a critical juncture in the design of a targeted covalent inhibitor. Chloroacetamides, such as 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, offer high reactivity that can translate to high potency. However, this comes with a substantial risk of poor selectivity, as the warhead may react with numerous off-target proteins. Acrylamides, conversely, provide a less reactive but highly tunable electrophile. When paired with a well-designed molecular scaffold, acrylamides can achieve an exquisite level of selectivity, engaging only the intended target.[3][13]
As this guide has demonstrated, comprehensive, proteome-wide experimental validation using techniques like competitive chemoproteomics is not merely recommended—it is essential.[26][27] Such methods provide the definitive data required to understand a compound's true interaction profile within a biological system, enabling researchers to rationally design the next generation of safe and effective covalent medicines.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939–965. [Link]
-
Benns, H. J., O'Brien, J., & Spiller, S. H. (2021). Activity-based protein profiling: a graphical review. RSC Chemical Biology, 2(4), 1133-1147. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]
-
Frontier Medicines. (n.d.). Drug Discovery Through Chemoproteomics. Retrieved from [Link]
-
Meissner, F., Geddes-McAlister, J., Mann, M., & Bantscheff, M. (2022). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 10, 991294. [Link]
-
Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic assessment of inhibitor selectivity in cells. Current Opinion in Chemical Biology, 14(2), 162-168. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Vinogradova, D. S., Zhang, X., & Cravatt, B. F. (2020). A chemoproteomic portrait of the human proteome. Nature Chemical Biology, 16(1), 103–113. [Link]
-
Wang, J., Zhang, C., & Wang, J. (2021). Mechanism-Based and Computational-Driven Covalent Drug Design. ACS Central Science, 7(11), 1795–1797. [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of enzymes. Journal of Biological Chemistry, 290(3), 1313–1321. [Link]
-
Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(10), 3217-3243. [Link]
-
Cravatt, B. F., & Sieber, S. A. (2008). Activity-based protein profiling: a versatile tool for drug discovery. Drug Discovery Today: Technologies, 5(2-3), e71-e78. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
van der Stelt, M., et al. (2018). Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. [Link]
-
Wang, J., et al. (2023). A new analytical tool to optimize the potency and selectivity of drugs. Nature Communications. [Link]
-
Gunning, P. T., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]
-
Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. [Link]
-
ResearchGate. (2025). A Review on Renaissance of Targeted Covalent Inhibitors. [Link]
-
Journal of Chemical Information and Modeling. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. [Link]
-
ACS Publications. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. [Link]
-
CAS. (2023). Covalent Drug Discovery: Basic Principles and Analysis of Current Patent Literature. [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
-
Su, H., & Kuai, L. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 7(1), 1-15. [Link]
-
Vinogradova, D. S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2021). Mechanism-Based and Computational-Driven Covalent Drug Design. [Link]
-
ResearchGate. (n.d.). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. [Link]
-
MDPI. (2015). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. [Link]
-
Zhang, T., et al. (2024). One-Shot Rational Design of Covalent Drugs with CovalentLab. Journal of Chemical Information and Modeling. [Link]
-
Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]
-
CHIMIA. (2020). Medicinal Chemistry and Chemical Biology Highlights. [Link]
-
MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
ResearchGate. (2023). Sulfamate acetamides as electrophiles for targeted covalent inhibitors.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosolveit.de [biosolveit.de]
- 8. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 20. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 21. Activity-based protein profiling in drug-discovery | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 24. One-Shot Rational Design of Covalent Drugs with CovalentLab - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drughunter.com [drughunter.com]
- 26. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 27. frontiermeds.com [frontiermeds.com]
Navigating the Synthesis Frontier: A Senior Scientist's Guide to Handling 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
As researchers and drug development professionals, our pursuit of novel chemical entities demands an unwavering commitment to safety. The compound 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, a substituted morpholine derivative, presents a specific set of handling challenges. This guide provides essential, field-proven safety and logistical protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower you with a self-validating system of safety, ensuring that your innovative work is built on a foundation of uncompromised laboratory practice.
Hazard Profile: An Expert Assessment
While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structure allows us to infer a reliable hazard profile based on its constituent moieties: an α-chloroketone and a morpholine ring.
-
α-Chloroketones: This functional group is well-known for its reactivity and biological effects. Compounds like 2-chloroacetophenone are recognized as lachrymators (substances that irritate the eyes and cause tearing) and are corrosive.[1] They are alkylating agents, meaning they can react with biological nucleophiles, leading to skin irritation, allergic reactions, and severe eye damage.
-
Morpholine Derivatives: Morpholine itself is a corrosive, flammable, and toxic compound that can cause severe skin burns and eye damage upon contact.[2][3][4] Its derivatives can retain these hazardous properties.[5]
-
Inferred Hazards: Based on this analysis, we must treat 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one as a substance that is likely to be corrosive, cause severe skin burns and serious eye damage, induce respiratory irritation, and be harmful if swallowed. [6][7][8]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but your primary barrier against exposure. Each component is chosen to counteract a specific, identified hazard.[9][10]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect before use. | Provides a barrier against skin corrosion and absorption. Nitrile offers good resistance to a range of chemicals.[11] Double-gloving is recommended when handling concentrated solutions. |
| Eye & Face Protection | Tightly fitting chemical safety goggles AND a full-face shield. | Protects against splashes of corrosive material that can cause irreversible eye damage.[3][6] A face shield protects the entire face from direct contact. |
| Body Protection | Flame-resistant lab coat or a chemical-resistant apron over a long-sleeved coat. | Protects skin from splashes and prevents contamination of personal clothing.[11][12] Ensure cuffs are tucked into gloves. |
| Respiratory Protection | Use is mandatory within a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required. | The compound is likely to be an irritant to the respiratory system.[13] A fume hood is the primary engineering control to prevent inhalation exposure.[1][3] |
Operational Plan: From Vial to Waste
A systematic workflow is essential to minimize risk at every stage of handling.[13] This protocol is designed as a closed-loop system, where each step validates the safety of the next.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to contain vapors and potential dust.[3]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[1][12]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled glassware, and place them inside the fume hood to minimize traffic in and out of the containment area.
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.
-
Weighing: If working with a solid, carefully weigh the required amount on a weigh boat using a spatula. Avoid creating dust.
-
Dissolving/Dispensing: If preparing a solution, add the compound slowly to the solvent while stirring. For liquids, use a calibrated pipette or syringe.
-
Labeling: Ensure all containers holding the compound or its solutions are clearly and accurately labeled with the full chemical name and associated hazard pictograms.[11]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Remove PPE: Carefully remove PPE, avoiding self-contamination. Remove gloves last using the proper technique.
-
Wash Hands: Wash hands thoroughly with soap and water after all work is complete.[14]
Visualizing the Workflow: A Step-by-Step Safety Diagram
The following diagram illustrates the mandatory workflow for handling 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, ensuring a logical and safe progression of tasks.
Caption: Safe handling workflow from preparation to disposal.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spills (inside a fume hood): Contain the spill with an inert absorbent material like sand or vermiculite.[11] Carefully scoop the material into a designated hazardous waste container using non-sparking tools.[15] Decontaminate the area.
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one are considered hazardous waste.[11]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be placed in a dedicated, sealed, and labeled solid hazardous waste container.[13]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and labeled liquid hazardous waste container. Do not pour any amount down the drain.[15]
-
-
Containerization and Labeling: Use only approved hazardous waste containers that are in good condition and have a secure lid.[11] The label must include "Hazardous Waste," the full chemical name, and all associated hazard warnings (e.g., "Corrosive," "Toxic").[11]
-
Storage: Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials, until collection by environmental health and safety personnel.[11]
References
- Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide. Benchchem.
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- SAFETY D
- SAFETY D
- SAFETY D
- MATERIAL SAFETY D
- Safety D
- SAFETY D
- Safety d
- PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center.
- SAFETY D
- SAFETY D
- SAFETY D
- Morpholine: Safety D
- 1-(4-Chloro-2-fluorophenyl)
- SAFETY D
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride. NextSDS.
- SAFETY D
- Handling Radioactive M
- 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one. NextSDS.
- Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o..
- Chapter 10 – Personal Protective Equipment. Navy Medicine.
- Ethanone, 2-chloro-1-(4-chlorophenyl)-2-fluoro- (9CI)
- What PPE Should You Wear for Radi
- PPE FOR CBRN INCIDENTS.
- 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one. AMERICAN ELEMENTS.
- Standard Operating Procedure for the use of 1,2-Dichloroethane. Western Carolina University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nextsds.com [nextsds.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. med.navy.mil [med.navy.mil]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wcu.edu [wcu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files.w-p.co.uk [files.w-p.co.uk]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
